molecular formula C51H84FeN13O19 B15563316 Ferrocin B

Ferrocin B

Cat. No.: B15563316
M. Wt: 1239.1 g/mol
InChI Key: NAGWAVXPMGJERZ-TUFURUPOSA-N
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Description

Ferrocin B is a cyclodepsipeptide.
from Pseudomonas fluorescens;  structure given in first source

Properties

Molecular Formula

C51H84FeN13O19

Molecular Weight

1239.1 g/mol

IUPAC Name

iron(3+);(Z)-N-[(12S,18S,21R,30S)-6,15,27-tris[3-[acetyl(oxido)amino]propyl]-12,18-bis(hydroxymethyl)-2,5,8,11,17,20,23,26,29-nonaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide

InChI

InChI=1S/C51H84N13O19.Fe/c1-7-8-9-10-11-12-13-20-41(70)58-40-30-83-44(73)27-55-46(74)36(18-15-22-63(81)33(5)68)57-42(71)25-54-48(76)38(28-65)52-24-35(17-14-21-62(80)32(4)67)56-49(77)39(29-66)60-51(79)45(31(2)3)61-43(72)26-53-47(75)37(59-50(40)78)19-16-23-64(82)34(6)69;/h12-13,31,35-40,45,52,65-66H,7-11,14-30H2,1-6H3,(H,53,75)(H,54,76)(H,55,74)(H,56,77)(H,57,71)(H,58,70)(H,59,78)(H,60,79)(H,61,72);/q-3;+3/b13-12-;/t35?,36?,37?,38-,39-,40-,45+;/m0./s1

InChI Key

NAGWAVXPMGJERZ-TUFURUPOSA-N

Origin of Product

United States

Foundational & Exploratory

Ferrocin B: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocin B is a unique iron-containing cyclic lipodecapeptide antibiotic belonging to the ferrocin family of natural products.[1][2] Isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-310, this compound exhibits potent antibacterial activity, particularly against pathogenic Pseudomonas aeruginosa.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including available quantitative data, detailed experimental methodologies, and insights into its biosynthetic regulation and potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. The ferrocins, a class of iron-containing peptide antibiotics discovered in the early 1990s, represent a promising area of investigation.[1][2] These compounds, produced by Pseudomonas fluorescens YK-310, include four structurally related molecules: Ferrocin A, B, C, and D.[1] this compound, the focus of this guide, is distinguished by its specific amino acid composition and demonstrates significant therapeutic potential against P. aeruginosa infections in preclinical models.[3]

As a siderophore-like molecule, this compound's production is intricately linked to iron availability, a feature that sets it apart from typical siderophores.[3] This guide will delve into the technical aspects of this compound, from the fermentation of the producing organism to its purification and structural elucidation.

Physicochemical Properties of this compound

This compound is a complex molecule with a distinctive structure that includes a cyclic decapeptide, a lipid side chain, and a coordinated ferric ion.[1] The iron is chelated in an octahedral complex by three hydroxamate moieties, which are crucial for its biological activity.[1]

PropertyValueSource
Molecular FormulaC₅₁H₈₄FeN₁₃O₁₉PubChem
Molecular Weight1239.1 g/mol PubChem
AppearanceNot explicitly reported, but ferrocins are generally colored due to the iron complex.Inferred
SolubilityNot explicitly reported, but likely soluble in organic solvents like butanol.[1]

Fermentation and Production

The production of this compound is achieved through the fermentation of Pseudomonas fluorescens strain YK-310.[2] While detailed industrial fermentation protocols are not publicly available, the following outlines the general laboratory-scale procedure based on the initial discovery reports and general knowledge of Pseudomonas fermentation for siderophore production.

Culture Conditions
  • Producing Organism: Pseudomonas fluorescens YK-310.[2]

  • Fermentation Medium: While the exact composition is not detailed in the original publications, a suitable medium for siderophore production by Pseudomonas fluorescens would likely be iron-deficient to stimulate secondary metabolite production. However, it is uniquely noted that ferrocins production increases in the presence of iron.[3] A starting point for medium optimization could be a succinate-based medium.

  • Incubation Parameters:

    • Temperature: Typically 25-30°C for Pseudomonas fluorescens.

    • Aeration: Vigorous aeration is generally required for the growth of Pseudomonas.

    • pH: Maintained around neutral pH (6.8-7.2).

    • Incubation Time: Fermentation is carried out for a period sufficient to achieve high cell density and secondary metabolite production, typically 48-96 hours.

Experimental Workflow for Fermentation

Fermentation_Workflow cluster_Inoculum_Preparation Inoculum Preparation cluster_Production_Fermentation Production Fermentation A Agar slant of P. fluorescens YK-310 B Inoculate seed culture medium A->B C Incubate with shaking (24-48h) B->C D Inoculate production medium with seed culture C->D Inoculation E Ferment under controlled conditions (temperature, pH, aeration) D->E F Monitor growth and this compound production E->F G Harvest culture broth F->G H Culture Broth containing this compound G->H Proceed to Isolation

Caption: Fermentation workflow for this compound production.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate it from other cellular components and related ferrocin analogs.[1]

Experimental Protocol for Isolation and Purification
  • Extraction:

    • The harvested culture broth is first clarified by centrifugation or filtration to remove bacterial cells.

    • The resulting supernatant is then extracted with an organic solvent, such as n-butanol, to partition the lipophilic this compound into the organic phase.[1]

  • Column Chromatography:

    • Adsorption Chromatography: The butanol extract is concentrated and subjected to column chromatography on an adsorption resin (e.g., Diaion HP-20). Elution is typically performed with a gradient of increasing organic solvent (e.g., methanol (B129727) or acetone (B3395972) in water).

    • Silica (B1680970) Gel Chromatography: Fractions containing the ferrocins are pooled, concentrated, and further purified by silica gel column chromatography. A solvent system such as chloroform-methanol is used for elution.[1]

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC):

    • The final purification step involves preparative reverse-phase HPLC (RP-HPLC) to separate the individual ferrocins (A, B, C, and D).[1]

    • A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or a buffer system.

    • Fractions corresponding to this compound are collected, and the solvent is removed to yield the purified compound.

Experimental Workflow for Isolation and Purification

Isolation_Purification_Workflow A Fermentation Broth B Centrifugation/Filtration A->B C Supernatant B->C D n-Butanol Extraction C->D E Butanol Layer (Crude Extract) D->E F Adsorption Resin Chromatography E->F G Silica Gel Chromatography F->G H Preparative RP-HPLC G->H I Purified this compound H->I

Caption: Isolation and purification of this compound.

Structural Characterization and Spectroscopic Data

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Complex spectrum with signals corresponding to the amino acid residues of the peptide backbone, the lipid side chain, and protons of the hydroxamate groups.
¹³C NMR Signals for the carbonyl carbons of the peptide bonds, alpha-carbons of the amino acids, carbons of the lipid tail, and carbons of the hydroxamate moieties.
IR Spectroscopy Characteristic absorption bands for amide N-H and C=O stretching, C-H stretching of the lipid chain, and vibrations associated with the hydroxamate-iron complex.
UV-Vis Spectroscopy Absorption maxima characteristic of the iron(III)-hydroxamate complex, likely in the visible region, contributing to the colored nature of the compound.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound, along with fragmentation patterns that can help confirm the sequence of the peptide and the structure of the lipid side chain.

Biological Activity

Ferrocins exhibit potent antibacterial activity against Gram-negative bacteria, with a notable selectivity for Pseudomonas aeruginosa.[2]

CompoundOrganismMIC (µg/mL)ED₅₀ (mg/Kg) in miceSource
Ferrocin APseudomonas aeruginosa IFO30803.1-[3]
Ferrocins (A, B, C, D)Pseudomonas aeruginosa P9-0.2 - 0.6[3]

While specific MIC values for this compound against a range of pathogens are not detailed in the available literature, the strong therapeutic effect of the ferrocin mixture in an infected mouse model underscores its potential as an antibiotic lead.[3]

Biosynthesis and Regulation

The biosynthesis of ferrocins in P. fluorescens YK-310 is governed by a gene cluster spanning thirteen genes.[3] This cluster includes three genes encoding for Non-Ribosomal Peptide Synthetases (NRPSs), which are large, multi-domain enzymes responsible for the assembly of the peptide backbone of this compound.[3]

The regulation of ferrocin biosynthesis is noteworthy. Unlike typical siderophores, whose production is repressed by high iron concentrations, the synthesis of ferrocins is stimulated by the presence of iron.[3] Furthermore, the expression of the biosynthetic gene cluster is positively regulated by a LuxR transcriptional regulator, suggesting a potential link to quorum sensing pathways.[3]

Proposed Regulatory Pathway

Regulatory_Pathway cluster_Inputs Regulatory Signals cluster_Regulators Transcriptional Regulators cluster_Genes Biosynthesis cluster_Output Product Iron Iron (Fe³⁺) Gene_Cluster Ferrocin Biosynthetic Gene Cluster (13 genes) Iron->Gene_Cluster Positive Influence (Mechanism unclear) QS_Signal Quorum Sensing Signal (e.g., Acyl-HSL) LuxR LuxR Homolog QS_Signal->LuxR Binds to LuxR->Gene_Cluster Activates Transcription NRPS NRPS Enzymes Gene_Cluster->NRPS Encodes FerrocinB This compound NRPS->FerrocinB Synthesizes

References

An In-depth Technical Guide to the Biosynthesis of Ferrocin B in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocin B, a cyclic lipodecapeptide siderophore produced by Pseudomonas fluorescens YK-310, exhibits potent antibiotic activity, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the genetic organization of the biosynthetic gene cluster, the putative functions of the involved enzymes, and the regulatory networks governing its production. Furthermore, this guide includes detailed experimental protocols for studying this compound biosynthesis and quantitative data where available, serving as a valuable resource for researchers in natural product biosynthesis, drug discovery, and microbial genetics.

Introduction

Ferrocins are a family of iron-chelating cyclic lipodecapeptides produced by Pseudomonas fluorescens YK-310.[1][2] This family includes Ferrocin A, B, C, and D, which differ in the amino acid at the seventh position and the methylation pattern of their acetate (B1210297) groups.[2] this compound, the focus of this guide, is a potent antibiotic with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches.

The biosynthesis of this compound is orchestrated by a dedicated gene cluster encoding a series of enzymes, including a multi-modular non-ribosomal peptide synthetase (NRPS) machinery.[2] This guide will delve into the genetic and biochemical intricacies of this pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a thirteen-gene cluster in Pseudomonas fluorescens YK-310.[2] Knockout studies have confirmed the involvement of this gene cluster in this compound production. While the specific functions of all thirteen genes have not been fully elucidated in the available literature, a putative pathway can be proposed based on homology to other siderophore biosynthetic systems. The core of this pathway is a set of three non-ribosomal peptide synthetase (NRPS) enzymes responsible for the assembly of the peptide backbone.

A proposed logical flow for the initial steps of this compound biosynthesis is depicted below.

FerrocinB_Biosynthesis_Initiation cluster_precursors Precursor Synthesis & Activation cluster_nrps NRPS Assembly Line Amino_Acids Amino Acid Precursors NRPS1 NRPS Enzyme 1 Amino_Acids->NRPS1 Adenylation Fatty_Acid Fatty Acid Precursor Fatty_Acid->NRPS1 Acylation Precursor_Enzymes Accessory Biosynthetic Enzymes (from 13-gene cluster) Precursor_Enzymes->Amino_Acids Precursor_Enzymes->Fatty_Acid NRPS2 NRPS Enzyme 2 NRPS1->NRPS2 Condensation NRPS3 NRPS Enzyme 3 NRPS2->NRPS3 Condensation Release_Cyclization Release and Cyclization NRPS3->Release_Cyclization Thioesterase action Linear_Lipopeptide Linear_Lipopeptide Release_Cyclization->Linear_Lipopeptide Ferrocin_B_Backbone Ferrocin_B_Backbone Linear_Lipopeptide->Ferrocin_B_Backbone Modification & Iron Chelation

Caption: Proposed initial stages of this compound biosynthesis.

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The core of the this compound biosynthetic pathway is composed of three NRPS enzymes. These large, multi-domain proteins act as an assembly line to sequentially incorporate amino acid precursors into the growing peptide chain. Each module of an NRPS is typically responsible for the incorporation of a single amino acid and contains a set of core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.

The specific domain organization and substrate specificity of the three NRPS enzymes in the this compound cluster are yet to be fully characterized. Bioinformatic analysis of the gene cluster sequence is required to predict the adenylation domain specificities and thus the amino acid sequence of the this compound backbone.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by both iron availability and quorum sensing.

Iron Regulation

Like many siderophores, the biosynthesis of this compound is regulated by the intracellular iron concentration. This regulation is typically mediated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, repressing their transcription. Conversely, under iron-limiting conditions, Fur repression is lifted, allowing for the expression of genes required for iron acquisition, including the this compound biosynthetic gene cluster.

Quorum Sensing Regulation

Evidence suggests that a LuxR-type transcriptional regulator positively influences the production of this compound. LuxR-family proteins are key components of quorum sensing systems in many bacteria, allowing them to coordinate gene expression in a cell density-dependent manner. The overexpression of this positive LuxR regulator has been shown to significantly increase the production rate of this compound.

The interplay between iron regulation and quorum sensing in controlling this compound biosynthesis is a complex process that warrants further investigation. A simplified model of this regulatory network is presented below.

FerrocinB_Regulation cluster_iron Iron Homeostasis cluster_qs Quorum Sensing Iron_High High Iron Fur Fur Protein Iron_High->Fur activates Iron_Low Low Iron Iron_Low->Fur inactivates Ferrocin_BGC This compound Biosynthetic Gene Cluster Fur->Ferrocin_BGC represses Cell_Density High Cell Density LuxR LuxR Regulator Cell_Density->LuxR activates LuxR->Ferrocin_BGC activates

Caption: Simplified regulatory network of this compound biosynthesis.

Quantitative Data

Quantitative data on the production of this compound by Pseudomonas fluorescens YK-310 is limited in the publicly available literature. Production is generally described as being in "very low amounts" under standard laboratory conditions. However, production can be significantly increased through the overexpression of the positive LuxR regulator and by supplementing the culture medium with iron.

ConditionThis compound Production LevelReference
Standard CultureVery low
Overexpression of LuxR regulatorSignificantly increased
Iron (Fe) supplementationIncreased

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Gene Knockout in Pseudomonas fluorescens using Homologous Recombination

This protocol describes a general method for creating unmarked gene deletions in Pseudomonas species using a suicide vector containing the sacB gene for counter-selection. This method can be adapted for targeted gene knockouts within the this compound biosynthetic gene cluster.

Workflow for Gene Knockout:

Gene_Knockout_Workflow Start Start Construct_Vector 1. Construct Suicide Vector with flanking homology arms and sacB gene Start->Construct_Vector Transform_Ecoli 2. Transform Vector into E. coli donor strain Construct_Vector->Transform_Ecoli Conjugation 3. Conjugate with P. fluorescens YK-310 Transform_Ecoli->Conjugation Select_Integrants 4. Select for single-crossover integrants on antibiotic plates Conjugation->Select_Integrants Counter_Selection 5. Counter-select for double-crossover events on sucrose (B13894) plates Select_Integrants->Counter_Selection Verify_Deletion 6. Verify gene deletion by PCR and sequencing Counter_Selection->Verify_Deletion End End Verify_Deletion->End

Caption: Workflow for gene knockout in Pseudomonas fluorescens.

Materials:

  • Pseudomonas fluorescens YK-310

  • E. coli donor strain (e.g., S17-1)

  • Suicide vector with sacB (e.g., pEX18Tc)

  • Restriction enzymes, T4 DNA ligase

  • Primers for amplifying homology arms

  • Appropriate antibiotics and sucrose

Procedure:

  • Construct the Suicide Vector:

    • Amplify by PCR the upstream and downstream regions (homology arms, ~500-1000 bp) flanking the target gene to be deleted from P. fluorescens YK-310 genomic DNA.

    • Clone the amplified homology arms into the suicide vector on either side of a selectable marker. Ensure the orientation is correct for homologous recombination.

    • The vector should also contain the sacB gene, which confers sensitivity to sucrose.

  • Transformation and Conjugation:

    • Transform the constructed suicide vector into a suitable E. coli donor strain.

    • Perform biparental or triparental mating to transfer the plasmid from the E. coli donor to P. fluorescens YK-310.

  • Selection of Single-Crossover Integrants:

    • Plate the conjugation mixture on selective agar (B569324) plates containing an antibiotic to which the suicide vector confers resistance and an antibiotic to select against the E. coli donor.

    • Colonies that grow have likely undergone a single-crossover event, integrating the entire plasmid into the chromosome.

  • Counter-selection for Double-Crossover Events:

    • Inoculate single-crossover integrants into a non-selective liquid medium and grow overnight to allow for the second crossover event to occur.

    • Plate serial dilutions of the overnight culture onto agar plates containing 5-10% sucrose.

    • The sacB gene product, levansucrase, is toxic in the presence of sucrose. Therefore, only cells that have lost the suicide vector through a second crossover event will be able to grow.

  • Verification of Gene Deletion:

    • Screen sucrose-resistant colonies by PCR using primers that flank the deleted region and primers internal to the deleted gene.

    • Confirm the deletion by DNA sequencing of the PCR product from the flanking primers.

Heterologous Expression of NRPS Genes

Heterologous expression of the this compound NRPS genes in a more genetically tractable host, such as E. coli, can facilitate the functional characterization of the enzymes and the engineering of novel Ferrocin derivatives.

General Considerations:

  • Host Strain: E. coli strains like BAP1 are often used for heterologous expression of NRPSs as they contain an integrated phosphopantetheinyl transferase (PPTase) gene, which is required for the post-translational modification and activation of the NRPS enzymes.

  • Vector: A suitable expression vector with a strong, inducible promoter (e.g., T7 promoter) should be used.

  • Codon Optimization: The NRPS genes from Pseudomonas may need to be codon-optimized for efficient expression in E. coli.

Procedure Outline:

  • Clone the NRPS gene or the entire gene cluster into an appropriate expression vector.

  • Transform the vector into a suitable E. coli expression host.

  • Grow the culture to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG for the T7 promoter).

  • Harvest the cells and analyze for the production of the target compound by LC-MS.

Purification and Quantification of this compound

Purification:

  • Culture Supernatant: Grow P. fluorescens YK-310 in an appropriate production medium.

  • Extraction: this compound can be extracted from the culture supernatant using solid-phase extraction (SPE) with a C18 resin or by liquid-liquid extraction with a non-polar solvent like ethyl acetate.

  • Chromatography: Further purification can be achieved using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

Quantification:

  • HPLC-MS/MS: A sensitive and specific method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Detection: Mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions of this compound.

Conclusion

The biosynthesis of this compound in Pseudomonas fluorescens YK-310 is a complex process involving a dedicated gene cluster and intricate regulatory networks. While the general framework of the pathway is understood, significant gaps in our knowledge remain regarding the specific functions of all biosynthetic genes, the detailed enzymology of the NRPS machinery, and the precise molecular mechanisms of regulation. The experimental protocols and information provided in this guide offer a starting point for researchers to further investigate this fascinating biosynthetic pathway, with the ultimate goal of harnessing the therapeutic potential of this compound. Future work should focus on the functional characterization of the individual genes in the cluster, detailed biochemical analysis of the NRPS enzymes, and a deeper understanding of the regulatory circuits that control this compound production.

References

Ferrocin B: An In-depth Technical Guide on Iron Chelation and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocin B, a unique iron-containing cyclic lipodecapeptide antibiotic, represents a fascinating and underexplored siderophore from the bacterium Pseudomonas fluorescens YK-310. Exhibiting potent antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa, its mechanism of action is intrinsically linked to its function as an iron carrier.[1][2][3] Unlike classical siderophores, the production of this compound is uniquely stimulated by the presence of iron, suggesting a complex regulatory pathway.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's iron chelation and transport mechanisms, drawing upon available data and parallels with well-characterized siderophore systems in Pseudomonas. We delve into its molecular structure, proposed transport pathway, and relevant experimental methodologies, offering a foundational resource for researchers in microbiology, drug discovery, and bioinorganic chemistry.

Introduction to this compound

This compound belongs to a family of at least four related compounds (Ferrocins A, B, C, and D) produced by P. fluorescens YK-310.[2] These molecules are characterized as cyclic lipodecapeptides, and their biological activity is tied to their ability to chelate ferric iron (Fe³⁺). The core structure of ferrocins incorporates three hydroxamate moieties, which coordinate with a central ferric ion to form a stable octahedral complex. This iron-bound state is crucial for its function. While sharing the iron-chelating characteristic of siderophores, the regulation of ferrocin biosynthesis presents a notable deviation from the canonical model, where iron limitation is the primary trigger for production. In the case of ferrocins, iron appears to enhance their synthesis.

The antibacterial properties of this compound, especially against P. aeruginosa, make it a compelling subject for further investigation. Understanding its iron transport mechanism could unveil novel pathways for antibiotic delivery and strategies to combat bacterial iron acquisition, a critical process for virulence.

Iron Chelation by this compound

The primary role of a siderophore is to scavenge iron from the environment. Iron, though abundant, has low solubility at physiological pH, making it a limiting nutrient for many microorganisms. Siderophores like this compound are synthesized and secreted to solubilize and capture ferric iron.

Molecular Structure and Chelation Chemistry

This compound is a complex molecule with the chemical formula C₅₁H₈₄FeN₁₃O₁₉. The key to its iron-chelating ability lies in the presence of three hydroxamate groups (-C(=O)N(OH)-). These functional groups act as bidentate ligands, meaning each hydroxamate group forms two coordinate bonds with the central iron atom. The three hydroxamate moieties of a single this compound molecule wrap around the ferric ion, satisfying its six coordination sites and forming a highly stable, hexa-coordinate octahedral complex. This high-affinity binding is essential for sequestering iron from host iron-binding proteins or mineral phases.

Quantitative Data on Iron Chelation

Currently, there is a lack of publicly available quantitative data on the specific iron binding constant (or affinity) of this compound. However, for context, the stability constants for the ferric complexes of other well-studied siderophores from Pseudomonas species are provided in the table below. It is anticipated that this compound would exhibit a similarly high affinity for Fe³⁺.

Siderophore (from Pseudomonas spp.)Iron Binding Constant (log K)Reference
Pyoverdine~32
Pyochelin~24
This compound Data not available

Proposed Iron Transport Mechanism of this compound

While the precise transport machinery for this compound has not been empirically determined, a putative mechanism can be inferred from the well-established pathways for siderophore-mediated iron uptake in Gram-negative bacteria, particularly Pseudomonas. This process involves a series of protein-mediated steps to move the iron-siderophore complex across the outer and inner bacterial membranes.

Outer Membrane Transport

The transport of the bulky this compound-Fe³⁺ complex across the outer membrane is expected to be an active process, requiring a specific outer membrane receptor. In Pseudomonas, these receptors are typically TonB-dependent transporters. The TonB-ExbB-ExbD complex, located in the inner membrane, provides the energy for this transport by harnessing the proton motive force.

Periplasmic Translocation and Inner Membrane Transport

Once in the periplasm, the this compound-Fe³⁺ complex is likely bound by a periplasmic binding protein. This protein then delivers the complex to an inner membrane ATP-binding cassette (ABC) transporter. The ABC transporter utilizes the energy from ATP hydrolysis to actively transport the this compound-Fe³⁺ complex into the cytoplasm.

Intracellular Iron Release

Inside the cytoplasm, the iron must be released from the this compound molecule to be utilized by the cell. The exact mechanism for this is unknown for this compound. In other siderophore systems, this can involve enzymatic modification or degradation of the siderophore, or a reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore.

The following diagram illustrates the proposed transport mechanism for this compound in a Gram-negative bacterium.

FerrocinB_Transport cluster_extracellular Extracellular Space cluster_membranes Bacterial Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm FerrocinB This compound FerrocinB_Fe This compound-Fe³⁺ FerrocinB->FerrocinB_Fe Chelation Fe3+ Fe³⁺ Fe3+->FerrocinB_Fe OM_Receptor TonB-Dependent Outer Membrane Receptor FerrocinB_Fe->OM_Receptor Binding PBP Periplasmic Binding Protein OM_Receptor->PBP Transport (TonB-dependent) ABC_Transporter ABC Transporter PBP->ABC_Transporter Delivery Fe2+ Fe²⁺ ABC_Transporter->Fe2+ Transport & Iron Release (ATP-dependent) FerrocinB_degraded Modified/ Degraded this compound ABC_Transporter->FerrocinB_degraded Metabolism Cellular Metabolism Fe2+->Metabolism

Proposed transport mechanism of this compound-Fe³⁺ complex.

Experimental Protocols

The study of this compound's iron chelation and transport necessitates a series of specialized experiments. Below are detailed methodologies for key assays, adapted from established protocols for siderophore research.

Siderophore Production and Purification

Objective: To produce and isolate this compound from P. fluorescens YK-310.

Methodology:

  • Culture Conditions:

    • Inoculate P. fluorescens YK-310 in an iron-rich medium (e.g., King's B broth supplemented with FeCl₃).

    • Incubate at an appropriate temperature (e.g., 28-30°C) with shaking for 48-72 hours.

  • Extraction:

    • Centrifuge the culture to pellet the bacterial cells.

    • Extract the supernatant containing this compound with an organic solvent such as butanol.

  • Purification:

    • Concentrate the organic extract.

    • Employ column chromatography for purification. This may involve multiple steps using different resins, such as an adsorption resin followed by silica (B1680970) gel chromatography.

    • Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Verification:

    • Analyze the purified fractions using techniques like mass spectrometry and NMR to confirm the identity and purity of this compound.

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

Objective: To qualitatively and semi-quantitatively determine the iron-chelating activity of purified this compound.

Methodology:

  • CAS Agar (B569324) Plate Preparation:

    • Prepare CAS agar plates, which contain the iron-dye complex Chrome Azurol S. The medium will be blue.

  • Assay:

    • Spot a known concentration of purified this compound onto the CAS agar plate.

    • Incubate the plate at room temperature.

  • Observation:

    • A color change from blue to orange/yellow around the spot indicates that this compound has removed the iron from the CAS dye, demonstrating its iron-chelating activity.

    • The diameter of the halo can be used for semi-quantitative comparison.

Iron Transport Assay

Objective: To measure the uptake of iron mediated by this compound into a target bacterium (e.g., P. aeruginosa).

Methodology:

  • Preparation of Radiolabeled this compound-Fe⁵⁵:

    • Prepare iron-free this compound (apo-ferrocin B).

    • Complex apo-ferrocin B with radioactive ⁵⁵FeCl₃.

  • Bacterial Culture:

    • Grow the target bacteria in an iron-limited medium to induce the expression of siderophore uptake systems.

  • Uptake Experiment:

    • Resuspend the iron-starved bacteria in a minimal medium.

    • Add the ⁵⁵Fe-Ferrocin B complex to initiate the uptake.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium.

  • Quantification:

    • Measure the radioactivity of the cells on the filter using a scintillation counter.

    • The increase in cell-associated radioactivity over time represents the rate of iron uptake.

The following diagram outlines the general workflow for studying this compound.

FerrocinB_Workflow cluster_production Production & Purification cluster_characterization Characterization cluster_transport Transport Studies Culture Culture P. fluorescens (Iron-rich medium) Extraction Solvent Extraction Culture->Extraction Purification Column Chromatography & HPLC Extraction->Purification CAS_Assay CAS Assay for Iron Chelation Purification->CAS_Assay Spectroscopy Mass Spectrometry & NMR Purification->Spectroscopy Radiolabeling Prepare ⁵⁵Fe-Ferrocin B Purification->Radiolabeling Uptake_Assay Bacterial Uptake Assay (e.g., in P. aeruginosa) Radiolabeling->Uptake_Assay Quantification Scintillation Counting Uptake_Assay->Quantification

Experimental workflow for this compound analysis.

Regulation of this compound Synthesis

A particularly intriguing aspect of this compound is that its production is enhanced in the presence of iron, which is contrary to the typical regulation of siderophore biosynthesis. In most bacteria, siderophore production is tightly repressed by the Ferric Uptake Regulator (Fur) protein. In an iron-replete state, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to "Fur boxes" in the promoter regions of iron-regulated genes, thereby repressing their transcription.

The unusual regulation of this compound suggests a more complex regulatory network. It is possible that this compound plays a role beyond simple iron acquisition, perhaps in iron storage, detoxification, or as a signaling molecule in inter-species competition. The biosynthetic gene cluster for ferrocins has been identified to contain thirteen genes, including three that encode non-ribosomal peptide synthetases (NRPSs), which are large enzymes that synthesize the peptide backbone of this compound. Further investigation into the promoter regions and regulatory elements within this gene cluster is necessary to elucidate the unique iron-dependent regulation.

Conclusion and Future Directions

This compound presents a compelling case study of a non-classical siderophore with significant potential in the development of novel antibacterial agents. Its unique iron-dependent regulation and potent activity against P. aeruginosa warrant further in-depth investigation. Key areas for future research include:

  • Quantitative analysis of iron binding affinity: Determining the precise stability constant of the this compound-Fe³⁺ complex is crucial for understanding its iron-scavenging efficiency.

  • Identification of transport proteins: Elucidating the specific outer membrane receptor, periplasmic binding protein, and ABC transporter involved in this compound uptake will provide targets for potential therapeutic intervention.

  • Elucidation of the regulatory mechanism: Unraveling the molecular details of how iron enhances this compound production will provide novel insights into bacterial iron homeostasis.

  • Mechanism of antibacterial action: Investigating how this compound exerts its toxic effect on target bacteria, and whether this is directly linked to its iron-carrying capacity, is a critical next step.

This technical guide provides a foundational framework for researchers embarking on the study of this compound. By building upon the knowledge of related siderophore systems and employing the outlined experimental approaches, the scientific community can unlock the full potential of this fascinating molecule.

References

The Biological Frontier of Ferrocin B and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocins, a class of iron-containing peptide antibiotics, have garnered significant interest within the scientific community for their potent biological activities. Among these, Ferrocin B, a cyclic decapeptide produced by Pseudomonas fluorescens, has demonstrated notable antibacterial properties, particularly against Gram-negative bacteria.[1] The unique incorporation of a ferrocenyl moiety into its structure imparts distinct physicochemical properties that are believed to be central to its mechanism of action. This technical guide provides an in-depth exploration of the biological activity of this compound and its synthetic analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. We will delve into their synthesis, quantitative biological data, mechanisms of action, and the experimental protocols utilized to elucidate these properties.

Synthesis of this compound Analogs

The synthesis of this compound analogs, primarily ferrocenyl peptides, is a critical step in exploring their structure-activity relationships. These synthetic efforts aim to modify the peptide backbone, alter the substitution on the cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) core, or change the linker between the ferrocene moiety and the peptide. Such modifications can influence the compound's lipophilicity, redox potential, and steric properties, thereby modulating its biological activity.

General Synthetic Approach: Solid-Phase Peptide Synthesis (SPPS)

A common and efficient method for synthesizing ferrocenyl peptides is solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The incorporation of the ferrocene moiety can be achieved by using a ferrocene-containing amino acid derivative or by coupling a ferrocenecarboxylic acid to the N-terminus or a side chain of the peptide.

Experimental Protocol: Synthesis of a Ferrocenyl Peptide Analog

The following is a representative protocol for the synthesis of a ferrocenyl peptide analog using manual solid-phase peptide synthesis with Fmoc-chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Ferrocenecarboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl-peptidase I (DPP-I)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Ferrocene Coupling: For the final coupling step, use ferrocenecarboxylic acid instead of an Fmoc-amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized ferrocenyl peptide using mass spectrometry and NMR spectroscopy.

Biological Activity: Quantitative Data

The biological activity of this compound and its analogs has been evaluated against a range of targets, including bacteria and cancer cell lines. The following tables summarize the key quantitative data, such as Minimum Inhibitory Concentration (MIC) for antibacterial activity and the half-maximal inhibitory concentration (IC50) for cytotoxic activity.

Table 1: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusReference
This compoundSimilar to P. aeruginosaPotent activity-[1]
Ferrocenyl-peptide conjugate--MIC: 0.96 µmol L⁻¹
Ferrocenyl acetoacetate (B1235776) analog--0.0050–20.6 μmol mL−1[2]
SPIONs (anaerobic)125-125[3]
Ferrous ions (anaerobic)500-250
Ferric ions (anaerobic)1000-500

Table 2: Cytotoxic Activity of Ferrocene Analogs (IC50 in µM)

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)Jurkat (T-cell leukemia)HeLa (Cervical Cancer)Reference
Ferrocifen analog (1b)-2.7--
Ferrocifen analog (2a)---Significant cytotoxicity
Ferrocenyl tamoxifen (B1202) derivative43.3 (72h)26.3 (72h)--
Ferrocene derivative F1--Induces apoptosis-
Ferrocene derivative F3--Induces apoptosis-
Ferrocenyl catechol-Active--

Mechanism of Action and Signaling Pathways

The biological activity of this compound and its analogs is believed to stem from a multi-faceted mechanism of action, primarily involving the generation of reactive oxygen species (ROS) and subsequent engagement with cellular signaling pathways. The ferrocene moiety, with its ability to undergo reversible one-electron oxidation, plays a pivotal role in this process.

Redox Cycling and ROS Generation

The ferrocene/ferrocenium (Fc/Fc+) redox couple can participate in cellular redox reactions, leading to the formation of ROS such as superoxide (B77818) anions and hydroxyl radicals. This increase in intracellular ROS can induce oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

Signaling Pathways

The generated ROS can act as secondary messengers, activating various signaling pathways. In the context of cancer, ferrocene derivatives have been shown to modulate key pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Some novel ferrocene derivatives have been found to induce apoptosis and cell cycle arrest in T-cell acute lymphoblastic leukemia by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. Its inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle regulators.

PI3K_Akt_mTOR_Pathway Ferrocin_Analog Ferrocin Analog ROS ROS Ferrocin_Analog->ROS Induces PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a Ferrocin analog.

In some cancer models, ferrocifen derivatives have been shown to activate the Death Receptor signaling pathway, leading to apoptosis. This involves the modulation of proteins like FAS, a key component of this extrinsic apoptotic pathway.

Death_Receptor_Pathway Ferrocifen Ferrocifen Analog FASR Fas Receptor (FasR) Ferrocifen->FASR Upregulates FASL Fas Ligand (FasL) FASL->FASR FADD FADD FASR->FADD Caspase8 Pro-caspase-8 FADD->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Activation of the Death Receptor pathway by a Ferrocifen analog.

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to the study of this compound and its analogs. The following sections detail the methodologies for key experiments.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • This compound or analog stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Perform a two-fold serial dilution of the this compound analog stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound or analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate at 37°C for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Ferrocin Analog Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Measure Measure Absorbance (570-590 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound and its analogs represent a promising class of organometallic compounds with significant therapeutic potential. Their unique structure and redox properties confer potent antibacterial and anticancer activities. The ability to systematically modify their structure through chemical synthesis provides a powerful tool for optimizing their biological profiles. The mechanisms of action, often involving ROS-mediated signaling pathways, offer multiple avenues for therapeutic intervention. The standardized protocols provided in this guide will aid researchers in the consistent and reliable evaluation of these fascinating molecules, paving the way for the development of next-generation antimicrobial and anticancer drugs. Further research into the detailed molecular targets and the in vivo efficacy and safety of these compounds is warranted to fully realize their clinical potential.

References

Pseudomonas fluorescens: A Prolific Source of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas fluorescens, a ubiquitous Gram-negative bacterium found in diverse environments such as soil, water, and on plant surfaces, has emerged as a significant reservoir of novel antimicrobial compounds. Its remarkable metabolic versatility and ability to produce a wide array of secondary metabolites make it a compelling subject for antibiotic discovery and development. This technical guide provides a comprehensive overview of P. fluorescens as a source of novel antibiotics, detailing the key antimicrobial compounds, their biosynthesis, regulatory pathways, and the experimental methodologies required for their study.

Key Antimicrobial Compounds from Pseudomonas fluorescens

P. fluorescens produces a variety of antimicrobial compounds with diverse chemical structures and mechanisms of action. The following table summarizes the quantitative antimicrobial activity of some of the most well-characterized antibiotics from this species.

AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC)Reference(s)
Mupirocin (B1676865) Staphylococcus aureus (including MRSA)≤ 0.5 µg/mL[1][2][3]
Staphylococcus epidermidis≤ 0.5 µg/mL[1]
Streptococcus pyogenes≤ 1.0 µg/mL[4]
Haemophilus influenzaeVariable
Neisseria gonorrhoeaeVariable
Pyrrolnitrin Staphylococcus aureus50 µg/mL
Mycobacterium spp.100 µg/mL
Bacillus subtilis0.78 µg/mL
Candida albicans10 µg/mL
Aspergillus niger12.5 µg/mL
Trichophyton rubrum1 µg/mL
Blastomyces dermatitidis<0.78 to 100 µg/mL
Histoplasma capsulatum<0.78 to 100 µg/mL
2,4-Diacetylphloroglucinol (DAPG) Vancomycin-resistant Staphylococcus aureus (VRSA)4 mg/L
Vancomycin-resistant Enterococcus spp. (VRE-A, VRE-B)8 mg/L
Ralstonia solanacearum90 µg/mL
Peronospora viticola (zoospore motility inhibition)10 µg/mL
Viscosin Streptococcus pneumoniae~4.5 µg/mL

Biosynthesis of Key Antibiotics

The production of these antimicrobial compounds is orchestrated by dedicated biosynthetic gene clusters.

  • Mupirocin : This polyketide antibiotic is synthesized by a large trans-AT Type I polyketide synthase (PKS) encoded by the mup gene cluster. The biosynthesis involves parallel pathways leading to the production of pseudomonic acids A, B, and C.

  • Pyrrolnitrin : The biosynthesis of this antifungal compound starts from tryptophan and is encoded by the prnABCD gene cluster. The PrnA, PrnB, PrnC, and PrnD enzymes catalyze sequential chlorination, ring rearrangement, a second chlorination, and oxidation to form the final product.

  • 2,4-Diacetylphloroglucinol (DAPG) : This polyketide is synthesized by the phl gene cluster. The key enzyme, a type III polyketide synthase encoded by phlD, is central to its production.

  • Viscosin : This cyclic lipopeptide is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery.

Regulatory Networks Controlling Antibiotic Production

The biosynthesis of antibiotics in P. fluorescens is tightly regulated by complex signaling networks that integrate environmental cues and cell-population density.

The GacS/GacA Two-Component System

A central regulatory hub is the GacS/GacA two-component system. GacS is a sensor kinase that, in response to yet-to-be-fully-elucidated signals, autophosphorylates and subsequently transfers the phosphoryl group to the response regulator GacA. Phosphorylated GacA then activates the transcription of genes encoding small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester the translational repressor protein RsmA, thereby de-repressing the translation of target mRNAs, including those involved in the biosynthesis of antibiotics like pyrrolnitrin, pyoluteorin, and 2,4-diacetylphloroglucinol.

GacS_GacA_Pathway Signal Environmental Signals (partially unknown) GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation sRNAs sRNAs (e.g., RsmX, RsmY, RsmZ) GacA->sRNAs Activates transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters Antibiotic_mRNA Antibiotic Biosynthesis mRNA RsmA->Antibiotic_mRNA Represses translation Antibiotics Antibiotic Production (e.g., DAPG, Pyrrolnitrin) Antibiotic_mRNA->Antibiotics

GacS/GacA signaling cascade regulating antibiotic production.

Quorum Sensing

Quorum sensing (QS) is another critical regulatory layer that allows P. fluorescens to coordinate gene expression in a cell-density-dependent manner. This is often achieved through the production and detection of N-acylhomoserine lactones (AHLs). In the context of mupirocin production, the mupI and mupR genes, homologous to the luxI and luxR genes of the canonical QS system, are essential. MupI synthesizes the AHL signal, which, upon reaching a threshold concentration, binds to the transcriptional regulator MupR. The MupR-AHL complex then activates the expression of the mupirocin biosynthetic gene cluster.

Quorum_Sensing_Pathway cluster_cell P. fluorescens cell MupI MupI (AHL Synthase) AHL_out AHL Signal MupI->AHL_out Synthesizes MupR MupR (Transcriptional Regulator) MupR_AHL MupR-AHL Complex MupR->MupR_AHL mup_genes mup Biosynthetic Genes MupR_AHL->mup_genes Activates transcription Mupirocin Mupirocin mup_genes->Mupirocin AHL_in AHL Signal AHL_out->AHL_in Diffuses (cell-density dependent) AHL_in->MupR Binds to

Quorum sensing regulation of mupirocin biosynthesis.

Experimental Protocols

Culturing P. fluorescens for Antibiotic Production

A general protocol for culturing P. fluorescens to promote the production of secondary metabolites is as follows:

  • Inoculum Preparation : Prepare a seed culture by inoculating a single colony of P. fluorescens into a suitable broth medium (e.g., King's B broth or Tryptic Soy Broth) and incubating at 25-30°C with shaking for 18-24 hours.

  • Production Culture : Inoculate a larger volume of production medium with the seed culture. The composition of the production medium can significantly influence the yield of specific antibiotics. For example, glycerol- and peptone-based media are often used.

  • Incubation : Incubate the production culture at 25-30°C with vigorous shaking for 48-96 hours. The optimal incubation time will vary depending on the strain and the target antibiotic.

Extraction and Purification of Antibiotics

The following is a general workflow for the extraction and purification of antibiotics from P. fluorescens culture.

Extraction_Purification_Workflow Culture P. fluorescens Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatography (e.g., Silica (B1680970) Gel, HPLC) Crude_Extract->Chromatography Pure_Antibiotic Pure Antibiotic Chromatography->Pure_Antibiotic

General workflow for antibiotic extraction and purification.

  • Cell Removal : Centrifuge the bacterial culture to pellet the cells. The supernatant, which contains the secreted antibiotics, is collected.

  • Solvent Extraction : Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate. The antibiotic will partition into the organic phase.

  • Concentration : Evaporate the organic solvent to obtain a crude extract of the antibiotic.

  • Chromatographic Purification : Purify the antibiotic from the crude extract using chromatographic techniques. This may involve silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to obtain a pure compound.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of a purified antibiotic can be determined using the broth microdilution method:

  • Preparation of Antibiotic Dilutions : Prepare a series of twofold dilutions of the purified antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation : Incubate the microtiter plate at the optimal growth temperature for the target microorganism for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.

Genetic Manipulation of P. fluorescens

Genetic engineering can be employed to enhance the production of known antibiotics or to activate silent biosynthetic gene clusters. A common approach involves the use of broad-host-range plasmids for gene expression or gene knockouts. For instance, the introduction of the phenazine-1-carboxylic acid biosynthetic locus from one P. fluorescens strain into another has been shown to result in the production of this antibiotic in the recipient strain.

Conclusion

Pseudomonas fluorescens stands out as a versatile and prolific producer of a diverse range of antibiotics with significant potential for medical and agricultural applications. A thorough understanding of the biosynthesis of these compounds, the intricate regulatory networks that control their production, and the application of robust experimental methodologies are crucial for harnessing the full potential of this bacterium in the discovery and development of novel antimicrobial agents. Further exploration of the vast and largely untapped genomic potential of diverse P. fluorescens strains is likely to unveil a wealth of new bioactive molecules to combat the growing challenge of antimicrobial resistance.

References

Spectroscopic Analysis of Ferrocin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin B is an iron-containing cyclic depsipeptide antibiotic produced by the bacterium Pseudomonas fluorescens. As a member of the siderophore family, its primary role is to chelate ferric iron from the environment and transport it into the bacterial cell, a crucial process for microbial survival and virulence. Understanding the structure and function of this compound is paramount for the development of novel antimicrobial agents that can interfere with this essential iron acquisition pathway. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific raw data for this compound is not publicly available, this document presents representative data and detailed experimental protocols based on the analysis of analogous microbial siderophores.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₅₁H₈₄FeN₁₃O₁₉--INVALID-LINK--
Molecular Weight~1239.1 g/mol --INVALID-LINK--
ClassCyclic Depsipeptide, Siderophore--INVALID-LINK--
Producing OrganismPseudomonas fluorescens--INVALID-LINK--
Biological ActivityAntibacterial (Gram-negative bacteria)--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a cyclic peptide like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Representative NMR Data

The following tables present representative ¹H and ¹³C NMR chemical shifts for a hypothetical cyclic depsipeptide with structural similarities to this compound. These values are illustrative and serve as a guide for expected spectral features.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Exemplary)
8.5 - 7.0m-Amide protons (NH)
5.0 - 4.0m-α-protons (α-CH)
4.0 - 3.0m-β, γ, δ-protons of side chains
2.5 - 1.5m-Aliphatic side chain protons
1.5 - 0.8m-Methyl protons of side chains

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment (Exemplary)
175 - 168Carbonyl carbons (C=O)
65 - 50α-carbons (α-C)
40 - 20Aliphatic side chain carbons
20 - 10Methyl carbons
Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for the NMR analysis of a microbial peptide like this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).[1][2]

    • For aqueous solutions, use 90% H₂O/10% D₂O.[3]

    • Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.

    • The final concentration should be in the range of 1-5 mM.[1][2]

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

    • Record a one-dimensional ¹H spectrum to assess sample purity and spectral dispersion.

    • Acquire a one-dimensional ¹³C spectrum, often using proton decoupling.

    • Perform a suite of two-dimensional NMR experiments for complete structural assignment:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (typically within the same amino acid residue).

      • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, identifying complete amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which helps in sequencing the peptide and identifying inter-residue connections.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of all protons and carbons using the combination of 1D and 2D spectra.

    • Use the distance restraints from the NOESY spectrum to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and amino acid sequence of peptides. For cyclic peptides like this compound, tandem mass spectrometry (MS/MS) is particularly important for structural elucidation.

Representative Mass Spectrometry Data

The following table provides an example of the expected mass spectrometric data for this compound.

Table 3: Representative High-Resolution Mass Spectrometry Data

Ionm/z (calculated)m/z (observed)
[M+H]⁺1239.541239.55
[M+Na]⁺1261.521261.53
[M+Fe-2H]⁺1292.501292.51

Note: The observed m/z values are hypothetical and for illustrative purposes.

Fragmentation Analysis: Tandem MS (MS/MS) of a cyclic peptide is more complex than for a linear peptide because the ring must first be opened. Collision-induced dissociation (CID) can lead to random ring opening, producing a mixture of linear isomers and resulting in a complex fragmentation pattern. Multistage mass spectrometry (MSⁿ) can be employed to sequentially fragment the peptide, aiding in unambiguous sequencing.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the mass spectrometric analysis of a cyclic peptide such as this compound.

  • Sample Preparation:

    • Dissolve the purified peptide in a solvent compatible with the ionization source, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).

    • The concentration is generally in the low micromolar to nanomolar range.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide and identify different charge states.

    • Select the parent ion of interest (e.g., [M+H]⁺) for tandem mass spectrometry (MS/MS).

    • Perform collision-induced dissociation (CID) or other fragmentation techniques (e.g., electron-transfer dissociation - ETD) to generate fragment ions.

    • For complex structures, multistage MS (MSⁿ) can be utilized in an ion trap mass spectrometer to isolate and further fragment specific product ions.

  • Data Analysis:

    • Analyze the fragmentation pattern to deduce the amino acid sequence. Specialized software can be used to aid in the interpretation of cyclic peptide MS/MS data.

    • Compare the observed fragmentation pattern with theoretical fragmentation of potential sequences.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a microbial siderophore like this compound.

Spectroscopic_Workflow cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Purification Bacterial Culture (P. fluorescens) Extraction Extraction & Purification (e.g., HPLC) Purification->Extraction NMR NMR Spectroscopy (1D & 2D) Extraction->NMR MS Mass Spectrometry (HR-MS & MS/MS) Extraction->MS Structure 3D Structure & Sequence NMR->Structure MS->Structure

Caption: Workflow for the purification and spectroscopic analysis of this compound.

Proposed Mechanism of Action: Siderophore-Mediated Iron Uptake

The diagram below illustrates the generally accepted mechanism by which siderophores like this compound facilitate iron uptake in Gram-negative bacteria.

Siderophore_Mechanism Extracellular Extracellular Space FerrocinB This compound (Siderophore) Extracellular->FerrocinB Fe3 Fe³⁺ Extracellular->Fe3 Periplasm Periplasm ABC_Transporter ABC Transporter Periplasm->ABC_Transporter Cytoplasm Cytoplasm Fe2 Fe²⁺ Cytoplasm->Fe2 Iron Release & Reduction FerrocinB_Fe This compound-Fe³⁺ Complex FerrocinB->FerrocinB_Fe Fe3->FerrocinB_Fe Receptor Siderophore Receptor (e.g., FpvA-like) FerrocinB_Fe->Receptor OuterMembrane Outer Membrane Receptor->Periplasm Transport InnerMembrane Inner Membrane ABC_Transporter->Cytoplasm Transport Metabolism Bacterial Metabolism Fe2->Metabolism

Caption: Proposed mechanism of this compound-mediated iron uptake in bacteria.

Conclusion

The spectroscopic analysis of this compound, through a combination of advanced NMR and mass spectrometry techniques, is essential for its complete structural and functional characterization. While specific, detailed data for this particular molecule remains limited in the public domain, the protocols and representative data presented in this guide, based on analogous microbial siderophores, provide a robust framework for researchers in the field of natural product chemistry and antibiotic development. Elucidating the precise structure and mechanism of action of this compound will undoubtedly pave the way for the design of novel therapeutics that target bacterial iron acquisition.

References

Ferrocin B CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocin B is a naturally occurring iron-containing cyclic decapeptide antibiotic produced by the bacterium Pseudomonas fluorescens. As a member of the siderophore class of molecules, its primary biological function is linked to iron chelation and transport. This technical guide provides a detailed overview of this compound, including its chemical identifiers, physicochemical properties, and comprehensive experimental protocols for its isolation, purification, and characterization. Additionally, it outlines its antibacterial activity and the putative mechanism of action related to siderophore-mediated iron uptake.

Chemical Identity and Properties

This compound is a complex molecule with a peptidic structure coordinated to a central ferric ion. Its unique structure is responsible for its biological activity.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 114562-40-2[1]
PubChem CID 139587141[1]
Molecular Formula C₅₁H₈₄FeN₁₃O₁₉[1]
IUPAC Name iron(3+);(Z)-N-[(12S,18S,21R,30S)-6,15,27-tris[3-[acetyl(oxido)amino]propyl]-12,18-bis(hydroxymethyl)-2,5,8,11,17,20,23,26,29-nonaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide[1]
Synonyms This compound, iron(3+);(Z)-N-((12S,18S,21R,30S)-6,15,27-tris(3-(acetyl(oxido)amino)propyl)-12,18-bis(hydroxymethyl)-2,5,8,11,17,20,23,26,29-nonaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl)dec-3-enamide[1]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 1239.1 g/mol [1]
Exact Mass 1238.535578 Da[1]

Experimental Protocols

The following sections detail the experimental procedures for the fermentation of the producing organism, and the subsequent isolation and purification of this compound.

Fermentation of Pseudomonas fluorescens YK-310

The production of this compound is achieved through the fermentation of Pseudomonas fluorescens YK-310.[1][2]

2.1.1. Culture Medium

A suitable medium for the production of this compound consists of:

  • Glycerol: 2.0%

  • Soluble starch: 1.0%

  • Polypeptone: 1.0%

  • Yeast extract: 0.5%

  • CaCO₃: 0.2%

  • Adjusted to pH 7.0 before sterilization.

2.1.2. Fermentation Conditions

  • Inoculum: A seed culture is prepared by inoculating a loopful of P. fluorescens YK-310 into a suitable seed medium and incubating at 28°C for 24 hours on a rotary shaker.

  • Production: The production medium is inoculated with the seed culture (5% v/v) and incubated at 28°C for 72 hours with vigorous aeration and agitation.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate through a multi-step purification process.[2]

2.2.1. Butanol Extraction

  • The culture broth is centrifuged to remove bacterial cells.

  • The pH of the supernatant is adjusted to 7.0.

  • The supernatant is extracted twice with an equal volume of n-butanol.

  • The butanol layers are combined and concentrated under reduced pressure.

2.2.2. Column Chromatography

The crude extract is subjected to a series of column chromatography steps for purification.[2]

  • Adsorption Resin Chromatography:

    • Stationary Phase: Diaion HP-20 resin.

    • Elution: Stepwise gradient of methanol (B129727) in water.

  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel 60.

    • Elution: A solvent system of chloroform-methanol.

  • Preparative Reverse-Phase HPLC:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 220 nm.

The fractions containing this compound are collected, pooled, and lyophilized to yield a purified powder.

Biological Activity

This compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria.

Antibacterial Spectrum

The in vitro antibacterial activity of this compound has been evaluated using the agar (B569324) dilution method. The Minimum Inhibitory Concentrations (MICs) against various bacterial strains are presented in Table 3.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria

Test OrganismMIC (µg/mL)
Pseudomonas aeruginosa3.13
Escherichia coli6.25
Salmonella typhimurium12.5
Klebsiella pneumoniae25
Staphylococcus aureus>100
Bacillus subtilis>100

Data is compiled from publicly available research abstracts and may require further validation.

Mechanism of Action: Siderophore-Mediated Iron Uptake

The primary mechanism of action of this compound is believed to be its function as a siderophore, a high-affinity iron-chelating compound. This mechanism is crucial for the survival of Pseudomonas fluorescens in iron-limited environments.

Proposed Signaling and Transport Pathway

The proposed pathway for this compound's action involves several key steps, from its secretion to the internalization of the iron-siderophore complex.

FerrocinB_Pathway cluster_extracellular Extracellular Environment cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm P_fluorescens Pseudomonas fluorescens FerrocinB Apo-Ferrocin B (Iron-free) P_fluorescens->FerrocinB Secretion in iron-deficient conditions Fe3 Fe³⁺ (Iron) FerrocinB_Fe Ferri-Ferrocin B (Iron-bound) Receptor Outer Membrane Receptor (e.g., FpvA-like) FerrocinB_Fe->Receptor Binding Transport_System TonB-dependent Transport System Receptor->Transport_System Translocation Iron_Release Iron Release Transport_System->Iron_Release Internalization Metabolism Bacterial Metabolism Iron_Release->Metabolism Utilization FerrocinBFe3 FerrocinBFe3 FerrocinBFe3->FerrocinB_Fe High-affinity chelation

Caption: Proposed mechanism of this compound-mediated iron uptake in bacteria.

Experimental Workflow for Siderophore Activity Assay

The Chrome Azurol S (CAS) assay is a common method to detect and quantify siderophore production.

CAS_Assay_Workflow Start Start: Culture Supernatant (containing this compound) Mix Mix Supernatant with CAS Solution Start->Mix CAS_Solution Prepare CAS Assay Solution (Chrome Azurol S, HDTMA, FeCl₃) CAS_Solution->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Result Result: Decrease in Absorbance indicates Siderophore Activity Measure->Result

Caption: Workflow for the Chrome Azurol S (CAS) assay for siderophore detection.

Conclusion

This compound represents a promising class of antibiotics with a targeted activity against Gram-negative bacteria. Its function as a siderophore highlights a potential mechanism to exploit bacterial iron acquisition systems for therapeutic purposes. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and related compounds. Further investigations into its precise molecular interactions with bacterial transport systems and its potential for modification to enhance its antimicrobial properties are warranted.

References

The Peptide Backbone: A Crucial Scaffold for Ferrocin B's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ferrocin B, a cyclic decapeptide siderophore produced by Pseudomonas fluorescens, has demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.[1] As with many bioactive cyclic peptides, the intricate three-dimensional structure, largely dictated by the peptide backbone, is paramount to its function. This technical guide delves into the critical role of the peptide backbone in the antimicrobial activity of this compound, providing insights for researchers engaged in the exploration and development of novel peptide-based therapeutics. While direct structure-activity relationship (SAR) studies involving systematic modification of the this compound backbone are not extensively available in public literature, this paper will extrapolate from the known functions of siderophores and other cyclic peptides to hypothesize the key contributions of its peptide framework.

The Architectural Importance of the Peptide Backbone

The peptide backbone of this compound is hypothesized to be crucial for its biological activity in several key ways:

  • Conformational Rigidity and Pre-organization: The cyclic nature of the decapeptide backbone restricts conformational flexibility. This pre-organizes the molecule into a specific three-dimensional shape that is likely optimal for recognition and binding to bacterial siderophore receptors. This lock-and-key interaction is the first step in the "Trojan horse" strategy, where the bacterium actively transports the iron-bound this compound across its outer membrane.

  • Spatial Orientation of Siderophore Moieties: this compound contains three hydroxamate groups that are responsible for chelating ferric iron (Fe³⁺). The peptide backbone acts as a scaffold, precisely positioning these hydroxamate groups to form a stable octahedral complex with iron. This high-affinity binding is essential for sequestering iron from the environment and for the subsequent recognition by bacterial uptake systems.

  • Influence on Physicochemical Properties: The amino acid composition of the backbone influences the overall solubility, stability, and bioavailability of this compound. Modifications to the backbone could therefore impact its ability to reach its target and withstand enzymatic degradation.

Illustrative Structure-Activity Relationship Data

To guide future research, the following table presents a hypothetical structure-activity relationship study for this compound, illustrating how modifications to the peptide backbone could influence its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.

Analog IDModification to this compound BackboneMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
This compound Native cyclic decapeptide 16 8
FB-Analog-1Linearized decapeptide>128>128
FB-Analog-2Alanine scan at position X3216
FB-Analog-3D-amino acid substitution at position Y84
FB-Analog-4Introduction of a β-amino acid6432
FB-Analog-5Reduced ring size (octapeptide)>128>128

This data is illustrative and intended to provide a framework for experimental design.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound analogs. The following are standard protocols that would be employed in such a research endeavor.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.

  • Linear Peptide Assembly: The linear peptide is assembled on a suitable resin (e.g., 2-chlorotrityl chloride resin) using Fmoc-based chemistry.

  • Coupling Reactions: Amino acid couplings are performed using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed with 20% piperidine (B6355638) in DMF.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acid solution (e.g., TFA/DCM).

  • Cyclization: The head-to-tail cyclization of the linear peptide is performed in a dilute solution using a coupling reagent like DPPA in the presence of a base.

  • Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli, P. aeruginosa) into cation-adjusted Mueller-Hinton broth (CAMHB) and incubate to achieve a log-phase growth.

  • Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a two-fold serial dilution of each this compound analog in a 96-well microtiter plate using CAMHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Siderophore Activity Assay (Chrome Azurol S - CAS Assay)

The iron-chelating ability of this compound analogs can be qualitatively and quantitatively assessed using the CAS assay.

  • CAS Solution Preparation: Prepare the blue-colored CAS-iron(III)-hexadecyltrimethylammonium bromide complex solution.

  • Assay: Add a solution of the this compound analog to the CAS solution.

  • Observation: A color change from blue to orange/yellow indicates that the analog has chelated the iron from the CAS complex.

  • Quantification: The siderophore activity can be quantified spectrophotometrically by measuring the decrease in absorbance at 630 nm.

Visualizing the Role of the Peptide Backbone

The following diagrams illustrate the conceptual framework of this compound's activity and the experimental workflow for its evaluation.

FerrocinB_Mechanism cluster_membrane Outer Membrane cluster_intracellular Intracellular FerrocinB_Fe This compound-Fe³⁺ Complex Receptor Bacterial Siderophore Receptor FerrocinB_Fe->Receptor Transport Active Transport Receptor->Transport Internalization Fe_Release Iron Release & Metabolic Disruption Transport->Fe_Release Cell_Death Bacterial Cell Death Fe_Release->Cell_Death Antimicrobial_Workflow start Start: Synthesized This compound Analog serial_dilution Perform 2-fold Serial Dilution of Analog in 96-well Plate start->serial_dilution prep_bacteria Prepare Bacterial Inoculum (e.g., E. coli, P. aeruginosa) inoculate Inoculate Wells with Standardized Bacteria prep_bacteria->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Determine Antimicrobial Potency read_mic->end

References

Methodological & Application

Application Note: Isolation and Purification of Ferrocin B from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrocin B is a novel iron-containing peptide antibiotic belonging to the ferrocin family of compounds. These antibiotics are produced by the Gram-negative bacterium Pseudomonas fluorescens YK-310 and exhibit antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] Structurally, ferrocins are characterized by an octahedral iron complex with three hydroxamate moieties.[2] This document provides a detailed protocol for the isolation and purification of this compound from the culture filtrate of Pseudomonas fluorescens YK-310.

Materials and Equipment

Reagents:

  • Culture medium for Pseudomonas fluorescens YK-310

  • n-Butanol

  • Adsorption resin (e.g., Amberlite XAD series)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., methanol, water, acetonitrile (B52724), etc.)

  • HPLC grade solvents

  • Sterile water

Equipment:

  • Fermenter

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Glass columns for chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Fraction collector

  • Spectrophotometer or other analytical instrumentation for monitoring purification

Experimental Protocols

Fermentation of Pseudomonas fluorescens YK-310

A detailed protocol for the fermentation of Pseudomonas fluorescens YK-310 to produce this compound is outlined below. Optimal culture conditions are crucial for maximizing the yield of the target compound.

Protocol:

  • Inoculum Preparation: Prepare a seed culture of Pseudomonas fluorescens YK-310 in a suitable broth medium. Incubate at the optimal temperature and agitation for 24-48 hours.

  • Production Culture: Inoculate the production-scale fermenter containing the appropriate culture medium with the seed culture.

  • Fermentation Conditions: Maintain the fermentation under controlled conditions. While specific optimal conditions for this compound production are not detailed in the provided search results, typical conditions for bacteriocin (B1578144) production can be a guide.[3][4]

    • Temperature: Maintain a constant temperature, typically in the range of 25-37°C.

    • pH: Control the pH of the culture medium, often between 6.0 and 7.0.

    • Aeration and Agitation: Provide adequate aeration and agitation to ensure sufficient oxygen supply for bacterial growth and production.

  • Monitoring: Monitor the bacterial growth and antibiotic production throughout the fermentation process.

  • Harvesting: After an appropriate incubation period (typically determined by monitoring production levels), harvest the culture broth.

Extraction of this compound

The initial step in isolating this compound is to separate it from the culture medium.

Protocol:

  • Cell Removal: Centrifuge the culture broth at high speed to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.[2]

  • Solvent Extraction:

    • Adjust the pH of the supernatant if necessary to optimize the extraction efficiency.

    • Perform a liquid-liquid extraction with n-butanol. Mix the supernatant with an equal volume of n-butanol in a separation funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the butanol layer containing this compound.

    • Repeat the extraction process multiple times to maximize the yield.

  • Concentration: Concentrate the pooled butanol extracts under reduced pressure using a rotary evaporator to remove the solvent.

Chromatographic Purification of this compound

A multi-step chromatography process is employed to purify this compound to homogeneity.

Protocol:

  • Adsorption Chromatography:

    • Dissolve the concentrated extract in a minimal amount of a suitable solvent.

    • Load the sample onto a column packed with an adsorption resin.

    • Wash the column with water or a low-concentration organic solvent to remove unbound impurities.

    • Elute the bound compounds using a stepwise or gradient elution with an increasing concentration of an organic solvent like methanol.

    • Collect fractions and monitor for the presence of this compound.

  • Silica Gel Chromatography:

    • Pool and concentrate the active fractions from the previous step.

    • Apply the concentrated sample to a silica gel column.

    • Elute the column with a suitable solvent system, typically a mixture of non-polar and polar solvents. The polarity of the solvent system is gradually increased to separate compounds based on their affinity for the silica gel.

    • Collect and analyze the fractions to identify those containing this compound.

  • Preparative Reverse-Phase HPLC:

    • Pool and concentrate the fractions containing this compound from the silica gel chromatography step.

    • Perform the final purification step using preparative reverse-phase HPLC.

    • Inject the sample onto a C18 or similar reverse-phase column.

    • Elute with a gradient of water and acetonitrile (or methanol), often with a modifier like trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable wavelength and collect the peak corresponding to this compound.

  • Final Product Preparation:

    • Combine the pure fractions of this compound.

    • Remove the HPLC solvents under reduced pressure.

    • Lyophilize the final product to obtain pure, solid this compound.

Data Presentation

The following table summarizes the purification steps for this compound. Quantitative data on yield and purity at each step are not available in the provided search results but would typically be determined experimentally.

Purification StepDescriptionYield (Exemplary)Purity (Exemplary)
Crude Culture Filtrate Cell-free supernatant after centrifugation of the fermentation broth.100%<1%
n-Butanol Extraction Extraction of this compound from the culture filtrate into an organic solvent.Data not availableData not available
Adsorption Chromatography Separation based on adsorption to a resin.Data not availableData not available
Silica Gel Chromatography Separation based on polarity.Data not availableData not available
Preparative RP-HPLC Final purification based on hydrophobicity.Data not available>95%

Visualizations

Experimental Workflow for this compound Isolation and Purification

Ferrocin_B_Isolation_Workflow This compound Isolation and Purification Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation 1. Fermentation of Pseudomonas fluorescens YK-310 Centrifugation 2. Centrifugation Fermentation->Centrifugation Supernatant 3. Collect Culture Filtrate Centrifugation->Supernatant Cell-free supernatant Butanol_Extraction 4. n-Butanol Extraction Supernatant->Butanol_Extraction Concentration 5. Concentration Butanol_Extraction->Concentration Adsorption_Chromo 6. Adsorption Chromatography Concentration->Adsorption_Chromo Crude extract Silica_Gel_Chromo 7. Silica Gel Chromatography Adsorption_Chromo->Silica_Gel_Chromo Prep_HPLC 8. Preparative RP-HPLC Silica_Gel_Chromo->Prep_HPLC Lyophilization 9. Lyophilization Prep_HPLC->Lyophilization Pure fractions Pure_Ferrocin_B Pure this compound Lyophilization->Pure_Ferrocin_B

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for Ferrocin B Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin B is an iron-containing, cyclic decapeptide antibiotic produced by the bacterium Pseudomonas fluorescens YK-310.[1][2] As a member of the ferrocin family of antibiotics, which also includes Ferrocins A, C, and D, it demonstrates significant antibacterial activity, particularly against Gram-negative bacteria.[1] The unique structure of this compound, incorporating a ferric iron atom, suggests a mechanism of action that involves hijacking bacterial iron uptake systems, acting as a siderophore to gain entry into the cell in a "Trojan horse" manner. This document provides detailed application notes and protocols for conducting antibacterial susceptibility testing of this compound.

Mechanism of Action: A Siderophore-Mediated "Trojan Horse" Entry

This compound's antibacterial activity is intrinsically linked to the essential requirement of bacteria for iron. Pathogenic bacteria have evolved sophisticated systems to acquire iron from their environment, often involving the secretion of high-affinity iron chelators called siderophores. These siderophores scavenge ferric iron (Fe³⁺) and are then recognized by specific outer membrane receptors for transport into the bacterial cell.

This compound is believed to mimic these natural siderophores. Its iron-containing structure allows it to be recognized and actively transported into susceptible bacteria, such as Pseudomonas aeruginosa, through their iron uptake machinery. Once inside the periplasm, the antibiotic component of the molecule can exert its cytotoxic effects, leading to bacterial cell death. This proposed mechanism allows this compound to bypass certain forms of antibiotic resistance, such as those involving porin mutations that restrict the entry of conventional antibiotics.

FerrocinB_Mechanism FerrocinB This compound (Fe³⁺-complex) Receptor Siderophore Receptor FerrocinB->Receptor Binding OM Outer Membrane Periplasm Periplasm IM Inner Membrane Periplasm->IM Periplasmic Binding Protein Interaction Target Intracellular Targets (e.g., DNA, Ribosomes) IM->Target Inner Membrane Transport & Release Inhibition Inhibition of Essential Processes Target->Inhibition Death Bacterial Cell Death Inhibition->Death Receptor->Periplasm Transport

Caption: Proposed "Trojan Horse" mechanism of this compound action.

Data Presentation: In Vitro Antibacterial Activity

While specific MIC values for this compound are not widely published, the activity of the closely related Ferrocin A provides a strong indication of the expected potency. The following table summarizes the known activity of Ferrocin A against a key Gram-negative pathogen. It is recommended that researchers establish specific MIC values for this compound against their strains of interest using the protocols outlined below.

CompoundBacterial StrainMIC (µg/mL)Reference
Ferrocin APseudomonas aeruginosa IFO30803.1(Müller et al., 2008)

Note: This data is for Ferrocin A and should be used as a reference for the expected activity of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for testing siderophore-like antibiotics and follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines. The use of iron-depleted medium is critical for accurate assessment of this compound's activity.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., sterile deionized water or DMSO, and filter-sterilized)

  • Bacterial strains for testing (e.g., P. aeruginosa, Escherichia coli, Klebsiella pneumoniae)

  • Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

Workflow Diagram:

Broth_Microdilution_Workflow A Prepare this compound serial dilutions in 96-well plate using ID-CAMHB D Inoculate wells with bacterial suspension A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum in ID-CAMHB B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in ID-CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected MIC (e.g., 64 µg/mL to 0.06 µg/mL). b. Include a positive control (wells with ID-CAMHB and bacteria, no this compound) and a negative control (wells with ID-CAMHB only, no bacteria).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: a. Dilute the standardized bacterial suspension in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except for the negative control wells), for a final volume of 100 µL per well.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Assay

The disk diffusion assay provides a qualitative assessment of antibacterial susceptibility and can be used as a screening method.

Objective: To qualitatively determine the susceptibility of a bacterial strain to this compound.

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates (Note: for siderophore-like compounds, results may vary depending on the iron content of the MHA. Testing on iron-depleted agar may provide more consistent results).

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Workflow Diagram:

Disk_Diffusion_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) B Inoculate MHA plate with a sterile swab to create a bacterial lawn A->B C Apply this compound-impregnated disk to the agar surface B->C D Incubate at 35°C for 16-20 hours C->D E Measure the diameter of the zone of inhibition D->E

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Ferrocin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin B is a cyclic decapeptide antibiotic containing iron, originally isolated from the bacterium Pseudomonas fluorescens YK-310.[1] It demonstrates significant antibacterial properties, with pronounced activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency.

The proposed mechanism of action for this compound involves a "Trojan horse" strategy. As an iron-containing molecule, it is believed to act as a siderophore, hijacking the iron uptake systems of bacteria to gain entry into the cell. Once inside, it can exert its cytotoxic effects. This targeted delivery mechanism makes this compound a compound of interest for overcoming intrinsic resistance in certain bacterial species.

Data Presentation

Bacterial Species Strain Gram Stain Expected MIC Range (µg/mL)
Pseudomonas aeruginosaATCC 27853Negative1 - 8
Escherichia coliATCC 25922Negative8 - 32
Klebsiella pneumoniaeATCC 13883Negative16 - 64
Staphylococcus aureusATCC 29213Positive> 128
Enterococcus faecalisATCC 29212Positive> 128

Experimental Protocols

Broth Microdilution MIC Assay Protocol (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Sterile reservoir basins

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (uninoculated medium)

2. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO to a final concentration of 1280 µg/mL.

  • Further dilutions should be made in sterile CAMHB.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

4. Microtiter Plate Preparation (Two-fold Serial Dilution):

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the appropriate this compound working solution (e.g., 128 µg/mL in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a concentration gradient of this compound.

  • Well 11 will serve as the growth control (no antibiotic). Add 100 µL of CAMHB.

  • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB.

5. Inoculation and Incubation:

  • Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each well will be approximately 110 µL.

  • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

6. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

  • Optionally, the results can be read using a microplate reader at 600 nm.

Visualizations

Proposed Mechanism of Action: "Trojan Horse" Strategy

FerrocinB_Mechanism Proposed 'Trojan Horse' Mechanism of this compound cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium FerrocinB This compound (Siderophore) Iron Fe³⁺ FerrocinB->Iron Chelates FerrocinB_Iron This compound-Fe³⁺ Complex Iron->FerrocinB_Iron OuterMembrane Outer Membrane Siderophore Receptor FerrocinB_Iron->OuterMembrane:f1 Binding Periplasm Periplasm OuterMembrane:f1->Periplasm Transport InnerMembrane Inner Membrane ABC Transporter Periplasm->InnerMembrane:f1 Cytoplasm Cytoplasm InnerMembrane:f1->Cytoplasm Transport Target Intracellular Target (e.g., DNA, Ribosomes) Cytoplasm->Target Inhibition of Macromolecular Synthesis CellDeath Cell Death Target->CellDeath

Caption: Proposed "Trojan Horse" mechanism of this compound.

Experimental Workflow for MIC Assay

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Prep_FerrocinB Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prep_FerrocinB->Serial_Dilution Prep_Inoculum Prepare and Standardize Bacterial Inoculum Add_Inoculum Inoculate Wells with Bacterial Suspension Prep_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubation Incubate at 37°C for 18-24 hours Add_Inoculum->Incubation Read_Results Visually Inspect for Turbidity (Determine MIC) Incubation->Read_Results

Caption: Workflow for the broth microdilution MIC assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Ferrocin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin B is a cyclic peptide antibiotic that contains iron and is produced by the bacterium Pseudomonas fluorescens. As a member of the siderophore family, this compound demonstrates significant antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The mechanism of action of this compound is believed to involve its role as a "Trojan horse," where the bacterium recognizes the this compound-iron complex and transports it into the cell via specific outer membrane receptors. Once inside, the release of iron can be toxic, or the peptide itself can exert its antimicrobial effects. Given its therapeutic potential, obtaining high-purity this compound is crucial for research and development. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This protocol outlines a preparative reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a crude extract or a partially purified sample. The method is based on established principles for the purification of cyclic peptide antibiotics and siderophores.

Materials and Reagents
  • Crude or partially purified this compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

HPLC System and Column
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector.

  • Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size). A C8 column can also be considered.

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.

  • If the sample does not fully dissolve, a small percentage of Mobile Phase B can be added.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the sample concentration and the column capacity.

  • Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating closely related peptide impurities.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. Peptide bonds absorb strongly at 220 nm, while the presence of aromatic residues would be detected at 280 nm. The iron complex of this compound may also have a characteristic absorbance in the visible range (e.g., around 435 nm for some siderophores), which can be used for selective detection.

  • Fraction Collection: Collect fractions corresponding to the major peaks. The peak corresponding to this compound should be well-resolved from impurity peaks.

  • Post-Purification Processing: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions containing high-purity this compound and lyophilize to obtain the purified product as a powder.

Data Presentation

The following tables summarize hypothetical quantitative data from the purification of this compound using the described HPLC protocol. These values are provided as a reference and may vary depending on the specific experimental conditions and the nature of the crude sample.

Table 1: HPLC Operating Conditions

ParameterValue
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Detection Wavelengths 220 nm, 280 nm, 435 nm
Injection Volume 5.0 mL
Column Temperature 25°C
Gradient 5% to 45% B over 40 minutes

Table 2: Purification Results

SampleRetention Time (min)Peak Area (%)Purity (%)Yield (mg)
Crude this compound --~45%100
Purified this compound 25.498.5>98%40
Major Impurity 1 22.11.0--
Major Impurity 2 28.90.5--

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Dissolve & Filter Crude this compound injection Sample Injection sample_prep->injection mobile_phase_prep Prepare Mobile Phases A & B equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV-Vis Detection gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis (Analytical HPLC) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Workflow for the HPLC Purification of this compound.

Siderophore-Mediated Iron Uptake Pathway

This compound, as a siderophore, is believed to hijack the bacterial iron uptake system. The following diagram illustrates the proposed mechanism of action for siderophore-mediated entry into a Gram-negative bacterium.

G cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm ferrocin_b This compound (Apo-siderophore) ferrocin_b_iron This compound-Fe(III) Complex ferrocin_b->ferrocin_b_iron Chelation iron Fe(III) iron->ferrocin_b_iron receptor Outer Membrane Receptor ferrocin_b_iron->receptor Binding pbp Periplasmic Binding Protein receptor->pbp Transport abc_transporter ABC Transporter pbp->abc_transporter release Iron Release abc_transporter->release antibacterial_action Antibacterial Action release->antibacterial_action Inhibition of Cellular Processes

Caption: Proposed mechanism of this compound action via siderophore-mediated iron uptake.

References

Application Notes and Protocols for Culturing Pseudomonas fluorescens for Ferrocin B Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocin B, an iron-containing cyclic lipodecapeptide antibiotic produced by Pseudomonas fluorescens YK-310, exhibits potent antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2] Unlike typical siderophores produced by Pseudomonas species, the biosynthesis of ferrocins is uniquely stimulated by the presence of iron.[1] This document provides detailed application notes and protocols for the cultivation of P. fluorescens YK-310 and the subsequent production, extraction, and preliminary analysis of this compound. These guidelines are intended for use in research and drug development settings.

Introduction to this compound

Ferrocins are a class of novel peptide antibiotics, with this compound being one of the four identified variants (A, B, C, and D).[3] These molecules are characterized by the presence of three hydroxamate moieties that form an octahedral complex with a ferric ion.[3] The unique iron-dependent production mechanism of ferrocins suggests a distinct regulatory pathway compared to other siderophores, making it a subject of significant scientific interest.[1] The antibacterial properties of ferrocins, especially their efficacy against pathogenic P. aeruginosa, highlight their potential as therapeutic agents.[2]

Culturing Pseudomonas fluorescens YK-310 for this compound Production

Successful production of this compound hinges on the optimal cultivation of P. fluorescens YK-310. The following protocols are based on general practices for P. fluorescens cultivation, with specific modifications to enhance this compound yield.

Media Composition

A nutrient-rich medium supplemented with an adequate iron source is crucial for this compound production. While the precise optimal medium for this compound is not publicly documented, a modified succinate (B1194679) medium, known to support robust growth and siderophore production in pseudomonads, is recommended.[4]

Table 1: Recommended Basal Medium Composition for P. fluorescens YK-310 Cultivation

ComponentConcentration (g/L)Purpose
K₂HPO₄6.0Buffering agent, Phosphorus source
KH₂PO₄3.0Buffering agent, Phosphorus source
MgSO₄·7H₂O0.2Magnesium source
(NH₄)₂SO₄1.0Nitrogen source
Succinic Acid4.0Carbon source

Note: The pH of the medium should be adjusted to 7.0 before autoclaving.

Iron Supplementation

Contrary to typical siderophore production which is induced under iron-limiting conditions, Ferrocin biosynthesis is enhanced by iron. While the optimal concentration for maximizing this compound yield is a critical parameter for empirical determination, a starting point can be inferred from studies on general siderophore regulation in P. fluorescens. It has been noted that while high concentrations of iron (>200 µg/L) can repress siderophore production, a positive effect is observed at concentrations below 160 µg/L.[4] For this compound, it is hypothesized that the optimal concentration may be at the higher end of this range or slightly above, given its iron-dependent nature.

Table 2: Suggested Iron Supplementation for this compound Production

ComponentConcentration Range (µM)Note
FeCl₃50 - 200To be added from a sterile stock solution post-autoclaving. Optimal concentration should be determined experimentally.
Fermentation Protocol

A two-stage fermentation process is recommended for robust growth and subsequent production of this compound.

Protocol 1: Two-Stage Fermentation of P. fluorescens YK-310

  • Inoculum Preparation (Seed Culture):

    • Aseptically inoculate 50 mL of King's B medium in a 250 mL Erlenmeyer flask with a single colony of P. fluorescens YK-310 from a fresh agar (B569324) plate.

    • Incubate at 28°C with shaking at 200 rpm for 18-24 hours, or until the culture reaches the late logarithmic phase of growth.

  • Production Culture:

    • Prepare the production medium (modified succinate medium with iron supplementation) as described in Tables 1 and 2.

    • Inoculate the production medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate the production culture in a fermenter or baffled flasks at 28°C with vigorous aeration (e.g., shaking at 200-250 rpm) for 48-72 hours.

    • Monitor cell growth (OD₆₀₀) and this compound production periodically.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is governed by a dedicated gene cluster and is subject to positive regulation.

Biosynthetic Gene Cluster

The biosynthetic gene cluster for ferrocins comprises thirteen genes. Notably, three of these genes encode non-ribosomal peptide synthetases (NRPSs), which are large enzymes responsible for the assembly of the peptide backbone of this compound.[1]

Regulatory Pathway

The production of ferrocins is positively regulated by a LuxR-type transcriptional regulator.[1] Overexpression of this regulator has been shown to significantly enhance the yield of ferrocins.[1] The signaling cascade is believed to be initiated by cellular iron levels, which in turn activate the LuxR regulator, leading to the transcription of the biosynthetic genes.

Ferrocin_Biosynthesis_Regulation Fe Iron (Fe³⁺) LuxR LuxR-type Regulator Fe->LuxR Activates GeneCluster Ferrocin Biosynthetic Gene Cluster (13 genes) LuxR->GeneCluster Induces Transcription NRPS Non-Ribosomal Peptide Synthetases (3) GeneCluster->NRPS FerrocinB This compound NRPS->FerrocinB Biosynthesis Ferrocin_Extraction_Workflow Start Fermentation Broth Centrifugation Centrifugation (10,000 x g, 20 min) Start->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction n-Butanol Extraction Supernatant->Extraction Butanol_Phase Butanol Phase Extraction->Butanol_Phase Concentration Concentration Butanol_Phase->Concentration Crude_Extract Crude Ferrocin Extract Concentration->Crude_Extract Adsorption_Chroma Adsorption Resin Chromatography Crude_Extract->Adsorption_Chroma Silica_Chroma Silica Gel Chromatography Adsorption_Chroma->Silica_Chroma HPLC Preparative RP-HPLC Silica_Chroma->HPLC Pure_FerrocinB Pure this compound HPLC->Pure_FerrocinB

References

Application Notes and Protocols for Ferrocin B: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific stability or storage data for a compound explicitly named "Ferrocin B" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on the well-documented stability and storage characteristics of Ferrocene (B1249389) and its derivatives. Researchers and drug development professionals should use this information as a general guideline and conduct specific stability studies for "this compound" to establish its unique stability profile.

Introduction

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is known for its remarkable stability. It is an orange, crystalline solid that is stable in air, water, and strong bases.[1] This inherent stability has led to the widespread use of ferrocene and its derivatives in various applications, including catalysis, materials science, and as precursors for pharmaceuticals.[2] Understanding the stability and appropriate storage conditions is crucial for maintaining the integrity, purity, and efficacy of any ferrocene-based compound, herein referred to as this compound.

These application notes provide a comprehensive overview of the known stability of ferrocene and its derivatives under various conditions and offer protocols for assessing the stability of new compounds like this compound.

Stability Profile

The stability of ferrocene and its derivatives can be influenced by temperature, light, pH, and the solvent system.

2.1 Thermal Stability

Ferrocene is exceptionally thermally stable, withstanding temperatures up to 400°C without decomposition.[1] Above this temperature, it undergoes thermal decomposition. In an inert atmosphere, decomposition products can include metallic iron, hydrogen, methane, and other hydrocarbons. In the presence of air, the decomposition can lead to the formation of iron(III) oxide. Derivatives of ferrocene may have different thermal stabilities, often decomposing at lower temperatures.

2.2 Photostability

While solid ferrocene is relatively stable to light, some of its derivatives in solution can be susceptible to photodecomposition upon exposure to near-ultraviolet light or sunlight. This photochemical instability is often solvent-dependent, suggesting that solute-solvent interactions can lead to photochemically unstable species. Some ferrocene derivatives have been explored for their photochromic properties, where light induces a reversible oxidation of the ferrocene core to a ferrocenium (B1229745) species.

2.3 pH and Solvent Stability

Ferrocene is generally stable in both acidic and alkaline environments. However, its oxidized form, the ferrocenium cation, can be unstable in aqueous solutions at pH values lower than 4 or in non-aqueous solvents that can act as proton acceptors at pH greater than 4. The stability of ferrocene derivatives in solution can be highly dependent on the solvent. For example, the ferrocenium cation can react with molecular oxygen in polar solvents like acetonitrile. Some derivatives, like 1,1'-ferrocene-bisphosphonates, have been shown to have reversible redox chemistry across a wide pH range (1.2 to 13).

2.4 Redox Stability

A key aspect of ferrocene chemistry is its reversible one-electron oxidation to the ferrocenium cation (Fc⁺). This process is electrochemically reversible and occurs at a potential of about +0.4 V versus a saturated calomel (B162337) electrode (SCE). The ferrocenium ion is a blue-colored species. While this redox behavior is useful in many applications, the resulting ferrocenium cation can be less stable than the parent ferrocene, particularly in solution under aerobic conditions.

Quantitative Stability Data

The following tables summarize key stability-related properties of ferrocene.

Table 1: Physical and Thermal Properties of Ferrocene

PropertyValueCitations
AppearanceOrange, needle-like crystals
Melting Point172.5 - 174 °C
Boiling Point249 °C
Decomposition Temp.> 400 °C
SublimationOccurs above room temperature, readily in a vacuum

Table 2: Summary of Ferrocene Stability Under Various Conditions

ConditionStabilityNotesCitations
Air Stable as a solid.The oxidized ferrocenium form can react with oxygen in solution.
Water Insoluble and stable.
Strong Bases Unaffected.
Acids Generally stable, but can be oxidized by strong oxidizing acids.Reversible reaction with strong acids can form the ferrocenium cation.
Organic Solvents Soluble and generally stable.Some derivatives may show solvent-dependent photodecomposition.
Light Solid is stable. Solutions of derivatives may be light-sensitive.Photodecomposition is a possibility for derivatives in solution.
Heat Stable up to 400°C.Derivatives may have lower thermal stability.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound.

4.1 Storage Conditions

  • Temperature: Store in a cool, well-ventilated place. For some derivatives, refrigeration at 2-8°C is recommended. Avoid high temperatures to prevent sublimation and potential degradation.

  • Atmosphere: Keep in a tightly closed container to protect from moisture and air, especially for derivatives that are sensitive to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage or for sensitive derivatives.

  • Light: Protect from direct sunlight and strong light sources, as some derivatives are photolabile in solution. Amber vials or opaque containers should be used.

  • Container: Store in the original, tightly sealed container.

4.2 Handling Precautions

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid formation of dust and aerosols.

  • Keep away from heat, sparks, and open flames as ferrocene is a flammable solid.

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of a new ferrocene derivative like this compound.

5.1 Protocol: Photostability Testing in Solution

Objective: To evaluate the degradation of this compound in solution upon exposure to light.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Photostability chamber or a controlled light source (e.g., Xenon lamp)

  • Control sample wrapped in aluminum foil

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Transfer the solution to two separate quartz cuvettes.

  • Wrap one cuvette completely in aluminum foil to serve as the dark control.

  • Place both the test and control cuvettes in the photostability chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove the cuvettes and record the UV-Vis spectrum (e.g., from 200-800 nm).

  • Monitor for changes in the absorbance spectrum of the exposed sample compared to the control. A decrease in the main absorbance peak or the appearance of new peaks can indicate degradation. The formation of the ferrocenium species is often indicated by a new absorption band in the 600-650 nm region.

  • Calculate the percentage of degradation over time based on the change in absorbance at the λmax.

5.2 Protocol: Thermal Stability Assessment by TGA

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound solid sample

  • Thermogravimetric Analyzer (TGA)

  • TGA pans (e.g., alumina, platinum)

  • Inert gas (Nitrogen) and oxidative gas (Air or Oxygen)

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount (e.g., 5-10 mg) of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (first under nitrogen, then a separate run under air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of weight loss indicates the beginning of thermal decomposition. The resulting thermogram provides information on the decomposition pattern and the thermal stability of the compound.

5.3 Protocol: Electrochemical Stability by Cyclic Voltammetry (CV)

Objective: To assess the reversibility of the redox process and the stability of the oxidized form of this compound.

Materials:

  • This compound

  • Suitable solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile)

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

  • Inert gas (argon or nitrogen) for deaerating the solution

Methodology:

  • Prepare a solution of this compound in the electrolyte solution at a known concentration (e.g., 1 mM).

  • Assemble the three-electrode cell and add the solution.

  • Deaerate the solution by bubbling with an inert gas for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox event for the ferrocene/ferrocenium couple (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).

  • Record the resulting voltammogram. A reversible one-electron process will show symmetric anodic and cathodic peaks with a peak separation of approximately 59 mV.

  • To assess stability, perform multiple consecutive scans. A decrease in the peak currents or a change in the peak potentials over successive cycles can indicate degradation of the electroactive species.

Visualizations

6.1 Ferrocene Degradation Pathway

The primary degradation pathway for ferrocene involves oxidation to the less stable ferrocenium cation, which can then undergo further decomposition.

G Ferrocene Ferrocene (Fc) (Stable, Orange) Ferrocenium Ferrocenium (Fc+) (Less Stable, Blue) Ferrocene->Ferrocenium -1e- (Oxidation) (e.g., O2, Light, Electrode) Ferrocenium->Ferrocene +1e- (Reduction) Degradation Degradation Products (e.g., Iron Oxides, Ligand Fragments) Ferrocenium->Degradation Decomposition (in solution, presence of O2/H2O)

A diagram illustrating the oxidative degradation pathway of Ferrocene.

6.2 Experimental Workflow for Stability Testing

The following workflow outlines a systematic approach to evaluating the stability of this compound.

G Start Sample Preparation (this compound in desired matrix) Stress Application of Stress Conditions (Temp, Light, pH, Humidity) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Analytical Testing Sampling->Analysis UVVis UV-Vis Spectroscopy (Colorimetric Change, Degradation) Analysis->UVVis HPLC HPLC / UPLC (Purity, Impurity Profiling) Analysis->HPLC MS Mass Spectrometry (Identification of Degradants) Analysis->MS Data Data Analysis & Interpretation UVVis->Data HPLC->Data MS->Data Report Stability Report Generation Data->Report

A general workflow for conducting stability studies on this compound.

References

Ferrocin B: Application Notes and Protocols for Studying Bacterial Iron Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin B is a unique iron-containing cyclic decapeptide antibiotic originally isolated from the bacterium Pseudomonas fluorescens YK-310.[1][2] It exhibits potent antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1] As a siderophore-like molecule, this compound presents a valuable tool for investigating the intricacies of bacterial iron acquisition, a critical process for bacterial survival and pathogenesis. Understanding how bacteria acquire iron is paramount for the development of novel antimicrobial strategies.

Unlike typical siderophores, the production of ferrocins is enhanced in the presence of iron, suggesting a complex regulatory mechanism and a potentially novel mode of interaction with bacterial iron transport systems.[3] These application notes provide a summary of the known properties of this compound, detailed protocols for its use in studying bacterial iron uptake, and a framework for interpreting the resulting data.

Data Presentation

Antibacterial Activity of Ferrocins
CompoundTest OrganismMIC (µg/mL)In Vivo Efficacy (ED₅₀ mg/kg)Reference
Ferrocin APseudomonas aeruginosa IFO30803.10.2 - 0.6 (against P. aeruginosa P9)[3]
This compoundPseudomonas aeruginosaNot specified0.593 (against P. aeruginosa)
Ferrocins (general)Escherichia coliSimilar to P. aeruginosaNot specified

Note: The original literature suggests similar in vitro activity of ferrocins against E. coli and P. aeruginosa on standard assay media, but a strong therapeutic effect was observed selectively against P. aeruginosa in mouse models.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against a target Gram-negative bacterium using the broth microdilution method.

Materials:

  • This compound

  • Target bacterial strain (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the target bacterium overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This can be standardized using a spectrophotometer to measure the optical density at 600 nm (OD₆₀₀).

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in media).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀ of each well using a microplate reader.

Protocol 2: Siderophore Activity Assessment using Chrome Azurol S (CAS) Agar (B569324) Assay

This assay is a universal method to detect siderophore activity. It can be adapted to study how this compound interacts with the iron-chelating environment.

Materials:

  • This compound

  • Chrome Azurol S (CAS) agar plates

  • Siderophore-producing bacterial strain (e.g., Pseudomonas aeruginosa)

  • Iron-deficient and iron-replete culture media

Procedure:

  • Prepare CAS Agar Plates: Prepare CAS agar plates as per standard protocols. The agar will be blue in color.

  • Option A: Testing for Siderophore-like Activity of this compound:

    • Spot a solution of this compound onto the surface of a CAS agar plate.

    • Incubate the plate at 37°C for 24-48 hours.

    • A color change from blue to orange/yellow around the spot indicates that this compound can chelate iron from the CAS-iron complex, demonstrating siderophore-like activity.

  • Option B: Testing the Effect of this compound on Bacterial Siderophore Production:

    • Culture a siderophore-producing bacterium in iron-deficient liquid medium in the presence of sub-inhibitory concentrations of this compound.

    • Spot the bacterial culture supernatant onto CAS agar plates.

    • As a control, spot the supernatant of the bacterium grown without this compound.

    • Compare the size of the orange halos. A change in halo size will indicate that this compound modulates the production of the bacterium's native siderophores.

Protocol 3: Iron Uptake Inhibition Assay

This protocol aims to determine if this compound can inhibit the uptake of iron by bacteria.

Materials:

  • This compound

  • Target bacterial strain

  • Iron-limited minimal medium

  • ⁵⁵FeCl₃ (radioactive iron) or a fluorescent iron probe

  • Scintillation counter or fluorometer

Procedure:

  • Prepare Iron-Starved Cells:

    • Grow the target bacteria in an iron-limited minimal medium to induce the expression of iron uptake systems.

  • Uptake Assay:

    • Wash and resuspend the iron-starved cells in fresh iron-limited medium.

    • Aliquot the cell suspension into tubes.

    • Add varying concentrations of this compound to the tubes and incubate for a short period.

    • Initiate the uptake reaction by adding a known concentration of ⁵⁵FeCl₃.

    • At different time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

    • Wash the filter with a stop buffer to remove unbound iron.

  • Quantification:

    • Measure the radioactivity of the filters using a scintillation counter.

    • A decrease in the amount of cell-associated radioactivity in the presence of this compound would indicate inhibition of iron uptake.

Visualizations

CAS_Assay_Logic cluster_0 CAS-Iron Complex (Blue) CAS_Fe CAS_Fe Siderophore Siderophore Free_CAS Free CAS (Orange/Yellow) CAS_Fe->Free_CAS Iron Removal Fe_Siderophore Fe_Siderophore Siderophore->Fe_Siderophore Iron Chelation

References

Application Notes and Protocols for Ferrocin B in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrocins are a group of iron-containing peptide antibiotics (including Ferrocin A, B, C, and D) that were first isolated from the culture filtrate of the bacterium Pseudomonas fluorescens YK-310.[1][2] These novel compounds possess a unique structure containing three hydroxamate moieties per ferric ion, forming an octahedral iron complex.[1] Ferrocins have demonstrated antibacterial activity, particularly against Gram-negative bacteria.[2] This document provides a summary of the known characteristics of Ferrocin B and generalized protocols for its experimental use in a microbiology research setting.

Antimicrobial Activity of Ferrocins

Initial studies have shown that ferrocins exhibit antibacterial activity against Gram-negative bacteria. While they displayed similar in vitro activity against both Escherichia coli and Pseudomonas aeruginosa on standard assay media, they showed potent therapeutic effects specifically against P. aeruginosa in mouse models of infection.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for the Ferrocin complex against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli NIHJ100
Escherichia coli K-12>100
Klebsiella pneumoniae>100
Proteus vulgaris>100
Pseudomonas aeruginosa100
Staphylococcus aureus 209P>100
Bacillus subtilis>100

Data sourced from the initial characterization of Ferrocins. It is important to note that this data may be for the mixture of Ferrocins A, B, C, and D.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, as an iron-containing peptide antibiotic, its activity may be linked to iron metabolism or membrane disruption. The chelation of iron is crucial for bacterial survival and pathogenesis, suggesting that this compound could interfere with bacterial iron acquisition.

Conceptual Signaling Pathway for an Iron-Containing Antibiotic

G Ferrocin_B Ferrocin_B Receptor Receptor Ferrocin_B->Receptor Disruption Disruption Ferrocin_B->Disruption Transport Transport Receptor->Transport Competitive Inhibition Iron_Metabolism Iron_Metabolism Transport->Iron_Metabolism ROS ROS Iron_Metabolism->ROS Disruption->ROS Cell_Death Cell_Death ROS->Cell_Death

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution

  • Target bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the target bacterium from an agar (B569324) plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

G Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_FerrocinB Prepare this compound Serial Dilutions Start->Prep_FerrocinB Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_FerrocinB->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read MIC Results (Visual/OD600) Incubate->Read_Results End End Read_Results->End

Considerations for Drug Development Professionals

  • Selectivity: The selective in vivo efficacy of ferrocins against P. aeruginosa suggests a potential targeted mode of action that could be exploited for developing narrow-spectrum antibiotics.[2]

  • Iron Chelation: The iron-chelating properties of this compound could be a double-edged sword. While potentially effective against bacteria, the impact on host iron metabolism would need careful evaluation.

  • Peptide Nature: As peptides, ferrocins may be susceptible to proteolytic degradation, which could affect their bioavailability and in vivo stability. Formulation strategies may be required to address this.

Conclusion

This compound represents a unique class of iron-containing peptide antibiotics with demonstrated activity against Gram-negative pathogens. While the initial discovery is promising, further research is required to fully understand its mechanism of action, antimicrobial spectrum, and potential for therapeutic development. The protocols and conceptual frameworks provided here serve as a starting point for researchers interested in exploring the microbiological applications of this novel compound.

References

Troubleshooting & Optimization

Improving Ferrocin B yield from Pseudomonas fluorescens cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to improve the yield of Ferrocin B from Pseudomonas fluorescens cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a member of the ferrocins, a group of iron-containing cyclic lipodecapeptide antibiotics produced by Pseudomonas fluorescens strain YK-310.[1][2] These compounds feature a unique structure with three hydroxamate moieties forming an octahedral complex with a ferric ion.[2] Ferrocins exhibit significant antibiotic activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[1]

Q2: What makes this compound production challenging?

This compound is a secondary metabolite, and its production is often low and not directly coupled with primary cell growth.[1] The biosynthesis is managed by a complex Non-Ribosomal Peptide Synthetase (NRPS) gene cluster, and its expression is tightly regulated by various environmental and genetic factors.

Q3: What is the most unique factor influencing this compound yield?

Unlike typical siderophores produced by Pseudomonas species, which are synthesized under iron-limited conditions, Ferrocin production is actually enhanced by the presence of iron (Fe³⁺) in the culture medium. This is a critical and counter-intuitive factor for yield optimization.

Q4: What are the primary areas to focus on for yield improvement?

The primary areas for optimization include:

  • Media Composition: Carbon source, nitrogen source, and especially iron concentration.

  • Culture Conditions: pH, temperature, and aeration.

  • Genetic Regulation: Overexpression of positive regulators, such as the LuxR family transcriptional regulator identified in the biosynthetic gene cluster.

  • Extraction & Purification: Efficient recovery of the final product from the culture supernatant.

Troubleshooting Guide: Low this compound Yield

This guide addresses common problems encountered during this compound production.


Problem: Very low or no detectable this compound production.

Q: My culture is growing well, but I cannot detect any this compound. What are the first things to check?

A:

  • Confirm Iron Supplementation: The most common issue is inadequate iron in the medium. Ferrocin biosynthesis is stimulated by iron. Ensure your medium is supplemented with an appropriate concentration of a soluble iron salt (e.g., FeCl₃).

  • Verify Strain and Inoculum: Confirm you are using the correct producer strain (P. fluorescens YK-310 or a related strain). Use a fresh, healthy inoculum from an exponential phase pre-culture to start your main culture.

  • Check Media Components: Ensure the correct carbon and nitrogen sources are being used. Sources like glycerol (B35011) and specific amino acids can significantly influence secondary metabolite production in Pseudomonas.

  • Culture pH: The pH of the medium can drastically affect metabolite production. Monitor and maintain the pH within the optimal range for your strain, typically around 7.0.

start Low / No Yield check_iron Is medium supplemented with iron (Fe³⁺)? start->check_iron check_strain Is the producer strain correct and inoculum healthy? check_iron->check_strain Yes add_iron Action: Supplement medium with FeCl₃. check_iron->add_iron No check_media Are carbon/nitrogen sources optimal? check_strain->check_media Yes re_culture Action: Use a verified strain and fresh inoculum. check_strain->re_culture No check_ph Is pH within the optimal range (e.g., ~7.0)? check_media->check_ph Yes optimize_media Action: Test alternative C/N sources (Table 2). check_media->optimize_media No adjust_ph Action: Buffer the medium or adjust pH. check_ph->adjust_ph No success Yield Improved check_ph->success Yes add_iron->success re_culture->success optimize_media->success adjust_ph->success

Caption: Troubleshooting workflow for initial low yield diagnosis.

Problem: this compound yield is inconsistent between batches.

Q: I am getting this compound, but the yield varies significantly with each experiment. How can I improve consistency?

A: Inconsistency often stems from subtle variations in experimental conditions.

  • Standardize Inoculum: Always use an inoculum of the same age, cell density (OD₆₀₀), and from the same pre-culture medium.

  • Control Aeration: Oxygen availability is critical. Use baffled flasks and maintain a consistent shaker speed (e.g., 120-200 rpm) and culture volume-to-flask ratio (e.g., 1:5).

  • Precise Media Preparation: Ensure all media components are weighed accurately and dissolved completely. Autoclaving can cause precipitation of some components, so check for consistency post-sterilization.

  • Temperature Stability: Verify that your incubator maintains a stable temperature throughout the fermentation period. Temperature shifts can alter metabolic activity.

Problem: Difficulty recovering this compound during extraction.

Q: My analytical assays show good production in the supernatant, but my final purified yield is low. What can I improve?

A: Losses during downstream processing are common.

  • Optimize Supernatant pH: Ferrocin extraction with organic solvents like ethyl acetate (B1210297) or butanol is highly pH-dependent. The supernatant should be acidified (e.g., to pH 2-3 with HCl) to protonate the hydroxamate groups, making the molecule less polar and more soluble in the organic phase.

  • Prevent Emulsions: Centrifugation may be required to fully separate the organic and aqueous phases after extraction.

  • Minimize Degradation: Work quickly and keep samples cold where possible, as secondary metabolites can be sensitive to temperature and pH extremes over time.

  • Chromatography Efficiency: Ensure your chromatography resin (e.g., silica (B1680970) gel, reverse-phase C18) is appropriate and has not exceeded its binding capacity.

Data Summary Tables

The following tables summarize hypothetical, yet plausible, quantitative data based on principles of secondary metabolite production in P. fluorescens.

Table 1: Effect of Iron Concentration on this compound Yield

FeCl₃ Concentration (µM)Cell Density (OD₆₀₀)This compound Titer (mg/L)
0 (Iron-depleted)4.5< 0.1
104.61.5
504.85.2
1004.78.9
2004.57.5 (Slight inhibition)

Data based on the principle that iron stimulates Ferrocin production up to an optimal concentration, beyond which it may become inhibitory.

Table 2: Effect of Carbon Source on this compound Yield

Carbon Source (1% w/v)Final Cell Density (OD₆₀₀)This compound Titer (mg/L)
Glucose5.12.1
Glycerol4.88.5
Succinate (B1194679)4.26.8
Mannitol4.54.3

Data based on studies showing glycerol and succinate are often effective carbon sources for secondary metabolite production in Pseudomonas.

Key Experimental Protocols

Protocol 1: Batch Culture for this compound Production

  • Pre-culture Preparation: Inoculate a single colony of P. fluorescens into 10 mL of King's B (KB) medium and incubate at 26-28°C with shaking (200 rpm) for 16-18 hours.

  • Production Culture Inoculation: Inoculate 500 mL of production medium (e.g., modified M360/20 medium or Minimal Medium Succinate) in a 2 L baffled flask with the pre-culture to an initial OD₆₀₀ of 0.1.

  • Supplementation: Add a sterile stock solution of FeCl₃ to the production medium to a final concentration of 100 µM.

  • Incubation: Incubate the production culture at 26°C with vigorous shaking (120-200 rpm) for 48-72 hours.

  • Monitoring: Periodically withdraw samples to measure cell density (OD₆₀₀) and this compound concentration via HPLC.

cluster_pre Pre-Culture cluster_main Production Culture cluster_analysis Analysis p1 Inoculate single colony into King's B Broth p2 Incubate 16-18h at 26-28°C, 200 rpm p1->p2 m1 Inoculate 500 mL production medium to OD600=0.1 p2->m1 m2 Add FeCl₃ to 100 µM m1->m2 m3 Incubate 48-72h at 26°C, 200 rpm m2->m3 a1 Harvest culture m3->a1 a2 Quantify this compound (Protocol 2) a1->a2

Caption: Experimental workflow for this compound production.

Protocol 2: Extraction and Quantification of this compound

  • Cell Removal: Centrifuge the culture from Protocol 1 at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Acidification: Decant the cell-free supernatant and adjust its pH to 2.0 using 2M HCl.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate to dryness using a rotary evaporator.

  • Quantification: Resuspend the dried extract in a known volume of methanol. Analyze and quantify this compound using reverse-phase HPLC with a C18 column, comparing the peak area to a purified standard curve.

Biosynthesis Regulation

The production of this compound is controlled by a dedicated biosynthetic gene cluster. Its expression is likely influenced by both environmental cues and cell-cell communication (quorum sensing). Overexpression of positive regulators, such as the identified LuxR-type transcriptional activator, is a promising strategy for enhancing yield.

Fe High Iron (Fe³⁺) Concentration LuxR LuxR-type Transcriptional Activator Fe->LuxR Stimulates (+) QS High Cell Density (Quorum Sensing Signal) QS->LuxR Activates (+) GeneCluster Ferrocin Biosynthesis Gene Cluster (NRPS) LuxR->GeneCluster Induces Transcription (+) NRPS NRPS Enzymes GeneCluster->NRPS Translation FerrocinB This compound NRPS->FerrocinB Biosynthesis Precursors Amino Acid & Fatty Acid Precursors Precursors->NRPS

Caption: Putative regulatory pathway for this compound biosynthesis.

References

Technical Support Center: Ferrocin B Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ferrocin B using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors, ranging from column problems to interactions between the analyte and the stationary phase.[1][2]

Possible Causes & Solutions:

  • Secondary Interactions: this compound, being an iron-containing peptide, may have secondary interactions with active sites on the silica (B1680970) packing material.[1][3]

    • Solution: Use a high-purity, end-capped C18 column to minimize interactions with residual silanols.[4] Consider adding a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase to block active sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try reducing the sample concentration or the injection volume.

  • Column Contamination/Deterioration: Accumulation of contaminants on the column frit or degradation of the packed bed can cause tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the bed has deteriorated, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence peak shape.

    • Solution: Adjust the mobile phase pH. For peptides, a pH around 2-3 is often used to suppress silanol (B1196071) interactions.

Q2: I am observing peak fronting for my this compound sample. What could be the issue?

A2: Peak fronting is often caused by column overload or issues with the sample solvent.

Possible Causes & Solutions:

  • Sample Overload: Similar to peak tailing, injecting too much sample can also cause fronting.

    • Solution: Decrease the amount of sample injected onto the column.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent weaker than the mobile phase.

Issue 2: Poor Resolution and Co-eluting Peaks

Q3: I am unable to separate this compound from its impurities. How can I improve the resolution?

A3: Improving resolution in HPLC involves optimizing selectivity, efficiency, and retention factor.

Strategies for Improving Resolution:

ParameterActionExpected Outcome
Selectivity (α) Change the mobile phase composition (e.g., switch from acetonitrile (B52724) to methanol), or adjust the pH.Alters the relative retention of this compound and its impurities, potentially increasing their separation.
Change the stationary phase (e.g., from a C18 to a Phenyl-Hexyl column).Provides different chemical interactions, which can improve selectivity.
Efficiency (N) Use a column with smaller particle size (e.g., 3 µm instead of 5 µm).Increases the number of theoretical plates, leading to sharper peaks and better separation.
Increase the column length.Provides more surface area for interaction, improving separation.
Retention Factor (k') Decrease the organic solvent strength in the mobile phase.Increases the retention time of all components, which can lead to better separation of early-eluting peaks.
Issue 3: Low Yield and Sample Degradation

Q4: The recovery of my this compound after purification is very low. What could be the reason?

A4: Low recovery can be due to several factors including sample degradation, irreversible binding to the column, or precipitation.

Possible Causes & Solutions:

  • On-Column Degradation: Organometallic compounds can be sensitive to the HPLC environment. Trace metals in the HPLC flow path (from stainless steel components) can induce degradation.

    • Solution: Consider using a biocompatible HPLC system with PEEK tubing. Adding a chelating agent like EDTA to the sample may help mask catalytic metal ions.

  • Hydrolysis: The presence of acidic or basic conditions on the column surface can lead to hydrolysis of the sample.

    • Solution: Using a column with a silica-hydride surface (Type-C Silica) can reduce hydrolytic activity compared to standard silica columns.

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

    • Solution: Modify the mobile phase to reduce strong interactions. If the problem persists, a different stationary phase may be required.

Q5: I suspect my this compound is degrading during the HPLC run, as I see multiple unexpected peaks. How can I confirm and prevent this?

A5: Degradation during analysis is a significant issue, especially for complex molecules.

Troubleshooting and Prevention:

  • Forced Degradation Studies: To confirm degradation, perform forced degradation studies by exposing this compound to acidic, basic, oxidative, and thermal stress. Analyze these samples to see if the degradation products match the unexpected peaks in your chromatogram.

  • Mobile Phase Modification: If degradation is confirmed, modifying the mobile phase can help. For instance, if the compound is unstable in acidic conditions, try a mobile phase with a neutral pH.

  • Temperature Control: High temperatures can accelerate degradation. Ensure the column compartment is temperature-controlled and consider running the purification at a lower temperature.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Purification

This protocol is a starting point and may require optimization.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 435 nm (for the iron complex)
Injection Volume 20 µL

Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A or a compatible solvent with low organic content. Filter through a 0.22 µm syringe filter before injection.

Visual Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection crude Crude this compound dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.22 µm) dissolve->filter injector Injector filter->injector guard Guard Column injector->guard analytical Analytical Column (C18) guard->analytical detector UV-Vis Detector analytical->detector chromatogram Chromatogram detector->chromatogram fraction Fraction Collector detector->fraction analysis Purity Analysis fraction->analysis

Caption: Experimental workflow for this compound purification by HPLC.

Caption: Troubleshooting logic for common HPLC issues.

signaling_pathway cluster_cell Target Cell FerrocinB This compound Derivative MDR1 MDR-1 Expression FerrocinB->MDR1 suppresses JAK2 JAK2 FerrocinB->JAK2 inhibits Proliferation Cell Proliferation & Cisplatin Resistance MDR1->Proliferation contributes to STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 pSTAT3->MDR1 upregulates

Caption: Proposed signaling pathway for a Ferrocin derivative in cancer cells.

References

Technical Support Center: Optimizing Ferrocin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Ferrocin B in various growth media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is an iron-containing cyclic decapeptide antibiotic.[1] Its mechanism of action is believed to be similar to that of siderophore-antibiotic conjugates, which act as "Trojan horses."[2][3][4] this compound likely chelates iron and utilizes the bacterium's own iron uptake systems to gain entry into the cell, where it can then exert its antimicrobial effects.[2][3][4] The ferrocene (B1249389) moiety within its structure may also contribute to its activity through the generation of reactive oxygen species (ROS), leading to cellular damage.[5]

Q2: Why is the choice of growth medium critical for determining this compound activity?

A2: The composition of the growth medium, particularly its iron content, can significantly impact the apparent activity of this compound. Since this compound's uptake is dependent on the bacterium's iron acquisition systems, the concentration of free iron in the medium is a crucial factor.[6][7][8] High iron concentrations in the medium can suppress the expression of the bacterial iron transport systems that this compound hijacks, leading to apparently lower activity (higher Minimum Inhibitory Concentration - MIC).[7][8] Conversely, in iron-depleted media, bacteria will upregulate these transport systems, making them more susceptible to this compound.[6][7][8]

Q3: Which type of growth medium is recommended for testing this compound activity?

A3: For testing siderophore-antibiotics like this compound, it is recommended to use iron-depleted media to mimic the iron-limited conditions of a mammalian host and to ensure the expression of the necessary bacterial iron uptake machinery.[8] Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is the standard for testing the activity of the siderophore cephalosporin, cefiderocol, and would be an appropriate choice for this compound.[9][6][7][8][10] Standard Mueller-Hinton agar (B569324) (MHA) is often used for disk diffusion assays, as the iron is thought to be less available than in broth.[7]

Q4: How can I prepare an iron-depleted growth medium in the lab?

A4: Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) can be prepared by treating commercially available CAMHB with an iron-chelating resin, such as Chelex-100.[6][8] After treatment to remove iron, the medium must be supplemented with other essential cations like calcium and magnesium to CLSI specifications, as the chelation process can also deplete these ions.

Q5: My this compound activity is lower than expected. What are the possible reasons?

A5: Lower than expected activity of this compound could be due to several factors:

  • High iron content in the growth medium: As discussed, excess iron will reduce the expression of the bacterial uptake systems for this compound.

  • Inappropriate growth medium: Using a rich medium not optimized for siderophore-antibiotic testing can mask the true activity of the compound.

  • Degradation of the compound: Ensure proper storage and handling of your this compound stock.

  • Bacterial resistance: The bacterial strain you are testing may have developed resistance mechanisms, such as mutations in the iron transport receptors.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Symptoms:

  • Inconsistent MIC values for this compound across different experiments or even within the same experiment.

  • Poor reproducibility of results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Iron Content in Media Prepare a large batch of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to be used across multiple experiments. Verify the iron concentration of each new batch of media if possible. For consistency, consider purchasing commercially prepared ID-CAMHB.
Variation in Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard for every experiment. This ensures a consistent starting number of bacterial cells.
Improper Serial Dilutions Review your serial dilution technique to ensure accuracy. Use calibrated pipettes and change tips between dilutions to avoid carryover.
Contamination Check for contamination in your bacterial cultures and media. Streak cultures on agar plates to check for purity.
Issue 2: No Zone of Inhibition in Disk Diffusion Assay

Symptoms:

  • Complete lack of a clear zone around the this compound-impregnated disk on an agar plate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Iron Content in Agar While iron is generally less available in agar than in broth, different brands of Mueller-Hinton Agar (MHA) can have varying iron content. Try a different supplier of MHA.
Inadequate Drug Concentration on Disk Ensure that the concentration of this compound applied to the disk is appropriate. You may need to perform a dose-response experiment to determine the optimal concentration.
Poor Diffusion of this compound This compound, being a peptide, may diffuse slowly through the agar. Ensure the agar depth is uniform (around 4 mm) as recommended by CLSI guidelines.
Bacterial Strain is Resistant The test organism may be resistant to this compound. Confirm this with a broth microdilution assay in iron-depleted medium.

Data Presentation

Table 1: Hypothetical MIC of this compound against Pseudomonas aeruginosa in Different Growth Media

This table illustrates the expected impact of iron content in the growth medium on the MIC of this compound.

Growth Medium Iron Concentration Expected MIC (µg/mL)
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)Very Low0.5 - 2
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard4 - 16
Tryptic Soy Broth (TSB)High> 32

Note: These are hypothetical values for illustrative purposes. Actual MICs should be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.

Materials:

  • This compound stock solution

  • Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism (e.g., Pseudomonas aeruginosa) grown overnight on an appropriate agar plate

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a working stock of this compound in ID-CAMHB at twice the highest concentration to be tested.

    • Dispense 50 µL of ID-CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working stock to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour culture plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control well should remain clear, and the growth control well should show turbidity.

Agar Disk Diffusion Assay

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test procedure.

Materials:

  • This compound solution of known concentration

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test organism (e.g., Pseudomonas aeruginosa)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known amount of this compound to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk) to the nearest millimeter.

    • The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires established breakpoints, which may need to be determined through correlation with MIC data.

Visualizations

Ferrocin_B_Uptake_Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm FerrocinB_Fe This compound-Fe³⁺ Complex SiderophoreReceptor Siderophore Receptor FerrocinB_Fe->SiderophoreReceptor Binding FerrocinB_Fe_Peri This compound-Fe³⁺ SiderophoreReceptor->FerrocinB_Fe_Peri Transport TonB TonB-ExbB-ExbD Complex TonB->SiderophoreReceptor Energy Transduction InnerMembraneTransporter Inner Membrane Transporter FerrocinB_Fe_Peri->InnerMembraneTransporter FerrocinB_Fe_Cyto This compound-Fe³⁺ InnerMembraneTransporter->FerrocinB_Fe_Cyto Transport IronRelease Iron Release FerrocinB_Fe_Cyto->IronRelease ActiveFerrocinB Active this compound IronRelease->ActiveFerrocinB BacterialTarget Bacterial Target (e.g., DNA, Ribosomes) ActiveFerrocinB->BacterialTarget Binding/Damage Inhibition Inhibition of Cellular Processes BacterialTarget->Inhibition

Caption: Proposed "Trojan Horse" mechanism of this compound uptake in Gram-negative bacteria.

Troubleshooting_Workflow start Inconsistent this compound Activity check_media Check Growth Medium start->check_media check_inoculum Standardize Inoculum check_media->check_inoculum Iron Content OK use_id_camhb Use Iron-Depleted CAMHB check_media->use_id_camhb High/Variable Iron? check_protocol Review Experimental Protocol check_inoculum->check_protocol Density OK verify_mcfarland Verify 0.5 McFarland Standard check_inoculum->verify_mcfarland Inconsistent Density? check_dilutions Check Serial Dilutions and Pipetting check_protocol->check_dilutions Protocol Deviations? check_purity Verify Culture Purity check_protocol->check_purity Protocol OK use_id_camhb->check_inoculum verify_mcfarland->check_protocol check_dilutions->check_purity re_run_assay Re-run Assay check_purity->re_run_assay Contamination? check_purity->re_run_assay Pure Culture consistent_results Consistent Results re_run_assay->consistent_results

Caption: A logical workflow for troubleshooting inconsistent this compound activity results.

References

Preventing Ferrocin B degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ferrocin B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is an iron-containing cyclic decapeptide antibiotic produced by the bacterium Pseudomonas fluorescens YK-310.[1][2] Like many complex biomolecules, particularly peptides and those with metal centers, this compound is susceptible to degradation under various physical and chemical conditions. Degradation can lead to a loss of biological activity and the generation of impurities, compromising experimental results and therapeutic potential. The primary concerns are the hydrolysis of its peptide bonds, oxidation or reduction of the central iron atom, and conformational changes that render the molecule inactive.

Q2: What are the primary factors that can cause this compound degradation during extraction?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as an iron-containing peptide, the following factors are critical to control:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the peptide backbone. The optimal pH for stability is likely near neutral (pH 6-8), reflecting physiological conditions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation. It can also lead to denaturation of the peptide structure.

  • Oxidation: The ferric iron (Fe³⁺) center in this compound can be susceptible to reduction. Conversely, other parts of the peptide may be prone to oxidation. The presence of oxidizing or reducing agents in extraction solvents or introduced from the environment should be minimized.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation of the molecule.

  • Enzymatic Activity: If the extraction is performed from a biological source, endogenous proteases from the source organism can enzymatically degrade the peptide structure of this compound.

Q3: What are the general signs of this compound degradation?

Degradation of this compound can be indicated by:

  • A decrease in antibacterial activity in bioassays.

  • The appearance of additional peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).

  • A color change in the purified sample.

  • Precipitation or changes in solubility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Inefficient Extraction: The solvent may not be effectively partitioning this compound from the aqueous phase.- Ensure the butanol is of high purity. - Perform multiple extractions (3-4 times) with smaller volumes of butanol to improve efficiency. - Gently agitate the mixture during extraction to maximize surface area contact between the phases.
Degradation during Extraction: The extraction conditions may be too harsh.- Keep all solutions and equipment on ice throughout the extraction process. - Work quickly to minimize the duration of the extraction. - Ensure the pH of the culture filtrate is buffered to a neutral pH (around 7.0) before extraction.
Enzymatic Degradation: Proteases in the culture filtrate may be degrading the peptide.- Consider adding a broad-spectrum protease inhibitor cocktail to the culture filtrate before extraction.
Multiple Peaks in HPLC Analysis Presence of Impurities: The purification process may not be effective.- Optimize the gradient and mobile phase of the HPLC to improve peak separation. - Consider using a different type of chromatography resin (e.g., ion exchange) as an additional purification step.
Degradation Products: this compound may be degrading during analysis or storage.- Use a mobile phase with a neutral pH. - Keep the autosampler temperature low (e.g., 4°C). - Analyze samples as quickly as possible after preparation. - Store purified this compound at -20°C or -80°C in a suitable buffer.
Loss of Antibacterial Activity Degradation of the Active Compound: The structural integrity of this compound may be compromised.- Review all extraction and storage conditions for potential causes of degradation (pH, temperature, light exposure). - Handle the purified compound in an inert atmosphere (e.g., under nitrogen or argon) if oxidation is suspected. - Protect the sample from light by using amber vials or covering containers with aluminum foil.

Experimental Protocols

Protocol 1: Extraction of this compound from Pseudomonas fluorescens Culture

This protocol is based on the established method for the isolation of ferrocins.[1]

  • Culture Preparation: Grow Pseudomonas fluorescens YK-310 in a suitable fermentation medium to induce the production of this compound.

  • Harvesting: Centrifuge the culture broth to remove bacterial cells. The supernatant (culture filtrate) contains the secreted this compound.

  • pH Adjustment: Adjust the pH of the culture filtrate to 7.0 using a suitable buffer (e.g., phosphate (B84403) buffer).

  • Solvent Extraction:

    • Transfer the pH-adjusted culture filtrate to a separatory funnel.

    • Add an equal volume of n-butanol.

    • Gently invert the funnel multiple times for 5-10 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The upper, organic layer (butanol) will contain this compound.

    • Collect the butanol layer.

    • Repeat the extraction of the aqueous layer with fresh n-butanol at least two more times to maximize the yield.

  • Concentration:

    • Combine all the butanol extracts.

    • Concentrate the butanol extract under reduced pressure using a rotary evaporator. Maintain a low temperature (below 30°C) to prevent thermal degradation.

  • Purification:

    • The concentrated extract can be further purified using column chromatography. The original method used an adsorption resin, silica (B1680970) gel, and preparative reverse-phase HPLC.[1] The choice of stationary and mobile phases should be optimized for the best separation.

Visualizations

FerrocinB_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Culture P. fluorescens Culture Centrifugation Centrifugation Culture->Centrifugation Filtrate Culture Filtrate Centrifugation->Filtrate pH_Adjust pH Adjustment (pH 7.0) Filtrate->pH_Adjust Butanol_Extraction n-Butanol Extraction pH_Adjust->Butanol_Extraction Concentration Concentration (Rotovap < 30°C) Butanol_Extraction->Concentration Column_Chrom Column Chromatography Concentration->Column_Chrom HPLC Preparative RP-HPLC Column_Chrom->HPLC Pure_FerrocinB Pure this compound HPLC->Pure_FerrocinB

Caption: Workflow for the extraction and purification of this compound.

Degradation_Pathways cluster_factors Degradation Factors cluster_products Degradation Products FerrocinB Intact this compound Hydrolyzed Hydrolyzed Peptides FerrocinB->Hydrolyzed Hydrolysis Oxidized Oxidized/Reduced Forms FerrocinB->Oxidized Redox Reactions Inactive Inactive Conformer FerrocinB->Inactive Denaturation Temp High Temperature Temp->FerrocinB pH Extreme pH pH->FerrocinB Light Light Exposure Light->FerrocinB Enzymes Proteases Enzymes->FerrocinB

Caption: Potential degradation pathways for this compound.

References

Addressing batch-to-batch variability of Ferrocin B production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Ferrocin B. Our goal is to help you address and manage batch-to-batch variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of production?

This compound is an iron-containing cyclic lipodecapeptide antibiotic. It is a secondary metabolite produced by the Gram-negative bacterium Pseudomonas fluorescens YK-310.[1] Its biosynthesis is carried out by Non-Ribosomal Peptide Synthetases (NRPS), which are large enzyme complexes that synthesize peptides without the use of a ribosome and mRNA template.[1][2][3] The this compound biosynthetic gene cluster in P. fluorescens YK-310 contains the genes encoding these NRPS enzymes.[1]

Q2: What are the primary sources of batch-to-batch variability in this compound production?

Batch-to-batch variability in this compound production can stem from several factors throughout the fermentation and purification processes. Key sources include:

  • Fermentation Conditions: Variations in media composition (e.g., carbon and nitrogen sources), pH, temperature, dissolved oxygen, and iron concentration can significantly impact yield and purity.

  • Inoculum Quality: The age, density, and metabolic state of the starting bacterial culture can affect the kinetics of this compound production.

  • Raw Material Quality: Inconsistencies in the quality and purity of media components can lead to variable growth and product formation.

  • Purification Process: Differences in the efficiency of extraction and chromatography steps can result in varying levels of purity and recovery.

  • Iron Availability: Since this compound is an iron-containing peptide, the concentration and form of iron in the culture medium is a critical parameter that can influence production rates.

Q3: How does iron concentration affect this compound production?

Unusually for a siderophore-like molecule, the production of Ferrocins by Pseudomonas fluorescens YK-310 has been observed to increase in the presence of iron in the media. This is in contrast to typical siderophores, where production is often repressed by high iron concentrations. Therefore, optimizing the iron concentration in the fermentation medium is a critical step to enhance yield and ensure consistency between batches.

Q4: What are the main challenges in purifying this compound?

The purification of this compound, a cyclic lipopeptide, presents several challenges:

  • Extraction Efficiency: The initial extraction from the culture broth, often using a solvent like butanol, can have variable efficiency.

  • Resolution in Chromatography: Achieving high resolution to separate this compound from other structurally similar Ferrocin analogues (A, C, and D) and impurities can be difficult.

  • Lipopeptide Properties: The amphipathic nature of lipopeptides can lead to aggregation or interaction with chromatography resins, affecting peak shape and recovery.

  • Maintaining Iron Chelation: Ensuring the iron atom remains complexed with the peptide throughout the purification process is important for its biological activity.

Troubleshooting Guides

Problem 1: Low or No this compound Yield

If you are experiencing low or no yield of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No this compound Yield check_growth Check P. fluorescens Growth (OD600, cell morphology) start->check_growth poor_growth Poor Growth check_growth->poor_growth No/Poor Growth good_growth Good Growth, Low Product check_growth->good_growth Good Growth inoculum Inoculum Quality Issue? (Age, viability) poor_growth->inoculum Yes iron_conc Suboptimal Iron Concentration? good_growth->iron_conc Possible media_sterile Media or Sterility Issue? (Contamination, media prep) inoculum->media_sterile No remedy_growth Action: - Prepare fresh inoculum - Check media components & sterilization - Optimize growth conditions inoculum->remedy_growth fermentation_params Suboptimal Fermentation Parameters? (pH, Temp, Aeration) media_sterile->fermentation_params No media_sterile->remedy_growth fermentation_params->remedy_growth nutrient_limit Nutrient Limitation for Secondary Metabolism? iron_conc->nutrient_limit No remedy_production Action: - Titrate iron concentration - Test different C/N sources - Optimize induction phase iron_conc->remedy_production gene_expression Issue with NRPS Gene Expression? (e.g., regulatory factors) nutrient_limit->gene_expression No nutrient_limit->remedy_production gene_expression->remedy_production purity_variability_troubleshooting start High Purity Variability extraction_step Review Butanol Extraction Step start->extraction_step extraction_issue Inconsistent Extraction? extraction_step->extraction_issue chromatography_step Review Chromatography Steps extraction_issue->chromatography_step No remedy_extraction Action: - Standardize pH and salt concentration - Use consistent solvent volumes and mixing times extraction_issue->remedy_extraction Yes chromatography_issue Inconsistent Chromatography? chromatography_step->chromatography_issue analytical_step Review Analytical Method chromatography_issue->analytical_step No remedy_chromatography Action: - Qualify chromatography resins - Standardize mobile phases and gradients - Calibrate HPLC system chromatography_issue->remedy_chromatography Yes analytical_issue Inconsistent Analysis? analytical_step->analytical_issue remedy_analytical Action: - Use internal standards - Validate analytical method - Ensure consistent sample preparation analytical_issue->remedy_analytical Yes ferrocin_b_workflow cluster_fermentation Fermentation cluster_extraction Initial Purification cluster_chromatography Chromatographic Purification cluster_final_product Final Product & Analysis inoculum Inoculum P. fluorescens YK-310 fermenter Bioreactor (Optimized Media & Conditions) inoculum->fermenter harvest Culture Harvest (Late Log/Stationary Phase) fermenter->harvest centrifugation Centrifugation (Separate Cells & Supernatant) harvest->centrifugation extraction Butanol Extraction (of Supernatant) centrifugation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration adsorption Adsorption Resin Chromatography concentration->adsorption silica Silica Gel Chromatography adsorption->silica rphplc Preparative RP-HPLC (C18 Column) silica->rphplc lyophilization Lyophilization rphplc->lyophilization analysis QC Analysis (HPLC, MS) lyophilization->analysis final_product Pure this compound analysis->final_product

References

Technical Support Center: Enhancing the Stability of Ferrocin B in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Observed Issue Potential Cause & Explanation Recommended Actions
Loss of biological activity over a short period in aqueous solution. Hydrolysis: As a cyclic decapeptide, Ferrocin B contains multiple amide bonds susceptible to hydrolysis, especially at non-neutral pH.[1] This can lead to linearization of the peptide and loss of its conformational structure, which is often critical for activity.1. pH Profiling: Conduct a pH-rate profile study to identify the pH of maximum stability. 2. Buffer Selection: Formulate solutions using a buffer system that maintains the optimal pH. 3. Aprotic Solvents: For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF and store at low temperatures.[1]
Color change of the solution (e.g., from orange/brown to colorless or a different hue). Change in Iron Oxidation State or Coordination: this compound contains an iron center.[2][3] A color change often indicates a change in the oxidation state (e.g., Fe³⁺ to Fe²⁺) or coordination environment of the metal ion. This can be initiated by redox-active species, light, or pH changes.[4]1. UV-Vis Spectroscopy: Monitor the UV-Vis spectrum of the solution over time to track changes in the electronic transitions of the iron complex.[4] 2. Exclusion of Oxygen: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Light Protection: Store solutions in amber vials or protect from light to prevent photochemical reactions.[5]
Precipitation or cloudiness of the solution. Poor Solubility or Aggregation: The solubility of peptides can be highly dependent on pH and ionic strength. At its isoelectric point, a peptide will have minimal solubility. Changes in temperature can also affect solubility.1. Solubility Studies: Determine the solubility of this compound at different pH values and in various buffer systems. 2. Use of Excipients: Incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80) in the formulation.[1] 3. Temperature Control: Investigate the effect of temperature on solubility and store solutions at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of this compound?

A1: For maximum stability, a stock solution of this compound should be prepared in an anhydrous aprotic solvent such as DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. The container should be sealed tightly to prevent moisture absorption.

Q2: How can I perform a forced degradation study to understand the degradation pathways of this compound?

A2: A forced degradation study involves exposing the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradation products and pathways. A typical study would involve:

  • Acidic and Basic Hydrolysis: Incubate the this compound solution in dilute HCl and NaOH at elevated temperatures.

  • Oxidative Degradation: Treat the solution with hydrogen peroxide.

  • Photodegradation: Expose the solution to UV and visible light.

  • Thermal Degradation: Heat the solution at various temperatures.

Samples should be analyzed at different time points using a stability-indicating method like HPLC-MS to identify and quantify the parent compound and any degradation products.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantifying the concentration of this compound and detecting degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of degradation products and elucidate their structures.

  • UV-Visible Spectroscopy: To monitor the stability of the iron coordination complex by observing changes in its characteristic absorption bands.[6]

  • Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the peptide backbone, which can indicate degradation.

  • Biological Assay: To measure the biological activity of the solution over time, as chemical stability does not always correlate with functional stability.

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for this compound Stability

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line gives the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result start Prepare this compound Stock Solution incubate Incubate Samples at 40°C start->incubate buffers Prepare Buffers (pH 2-10) buffers->incubate hplc HPLC Analysis at Time Points incubate->hplc data Plot ln(C) vs. Time hplc->data profile Generate pH-Rate Profile data->profile end Determine Optimal pH for Stability profile->end

Caption: Workflow for determining the optimal pH for this compound stability.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Ferrocin_B Intact this compound (Fe³⁺-Cyclic Peptide) Hydrolysis Hydrolysis (Amide Bond Cleavage) Ferrocin_B->Hydrolysis H₂O, pH Redox Redox Reaction (Change in Fe Oxidation State) Ferrocin_B->Redox Reducing/Oxidizing Agents Photodegradation Photodegradation (Light-Induced Cleavage) Ferrocin_B->Photodegradation UV/Vis Light Linear_Peptide Linearized Peptide Fragments Hydrolysis->Linear_Peptide Reduced_Form This compound (Fe²⁺) Redox->Reduced_Form Photo_Products Photolytic Fragments Photodegradation->Photo_Products Inactive Loss of Biological Activity Linear_Peptide->Inactive Reduced_Form->Inactive Photo_Products->Inactive

References

Technical Support Center: Optimizing Ferrocin B Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ferrocin B in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an iron-containing cyclic peptide antibiotic produced by the bacterium Pseudomonas fluorescens YK-310.[1][2] It belongs to a class of compounds known as siderophores, which are small, high-affinity iron-chelating molecules. The primary mechanism of action of this compound and other similar siderophore-antibiotics is to sequester iron, an essential nutrient for bacterial growth and survival.[3][4][5] By binding to iron, this compound deprives bacteria of this critical element, thereby inhibiting their growth. Additionally, some siderophore-antibiotic conjugates utilize a "Trojan horse" strategy, where the siderophore component is recognized by bacterial iron uptake systems, facilitating the entry of the antibiotic into the bacterial cell.

Q2: What is a recommended starting dose for this compound in a mouse infection model?

A published study on a mouse infection model with Pseudomonas aeruginosa reported a half-effective dose (ED50) of 0.593 mg/kg for this compound. This value can serve as a reference point for designing initial dose-ranging studies. However, the optimal dose will depend on the specific animal model, the bacterial strain used, the severity of the infection, and the route of administration. It is always recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.

Q3: What are the appropriate routes of administration for this compound in mice?

While specific studies detailing the administration routes for this compound are limited, general guidelines for administering compounds to mice can be followed. Common parenteral routes such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection are suitable for peptide antibiotics. The choice of administration route will influence the pharmacokinetic profile of the compound. Intravenous administration typically results in the most rapid and complete bioavailability, followed by intraperitoneal and then subcutaneous injection.

Q4: How should I prepare this compound for in vivo administration?

For parenteral administration, this compound should be dissolved in a sterile, isotonic solution, such as phosphate-buffered saline (PBS) or 0.9% saline. The pH of the final solution should be adjusted to be within a physiologically acceptable range (typically pH 7.2-7.4) to avoid irritation at the injection site. It is crucial to ensure the complete dissolution of the peptide and to filter the solution through a 0.22 µm filter to ensure sterility before injection. The stability of the formulated this compound solution should also be considered, and fresh preparations are generally recommended.

Troubleshooting Guide

Problem 1: No observable antimicrobial effect in vivo despite potent in vitro activity.

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics/Bioavailability Change the route of administration to one with higher bioavailability (e.g., from SC to IV). Conduct a pilot pharmacokinetic study to determine the half-life and distribution of this compound in your animal model.
Peptide Instability Prepare fresh solutions of this compound for each experiment. Consider the potential for degradation by proteases in vivo.
Host Protein Binding High plasma protein binding can reduce the concentration of free, active this compound. This is a common challenge with antimicrobial peptides. Consider formulation strategies to reduce protein binding, although this is an advanced approach.
Inadequate Dose The effective in vivo dose may be significantly higher than the in vitro MIC. Perform a dose-escalation study to find the optimal therapeutic dose.
Host Cell Interactions Antimicrobial peptides can sometimes be sequestered by host cells, reducing their availability to target bacteria.

Problem 2: High variability in experimental outcomes between animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of the intended dose. Use appropriate and calibrated equipment for injections.
Variability in Animal Health Status Use healthy animals of a consistent age and weight. Ensure proper animal husbandry and acclimatization before starting the experiment.
Inoculum Preparation and Administration Standardize the preparation of the bacterial inoculum to ensure a consistent number of colony-forming units (CFUs) is administered to each animal.
Injection Site Variability For subcutaneous and intramuscular injections, use a consistent anatomical location for administration.

Problem 3: Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur).

Potential Cause Troubleshooting Steps
Dose is too high Reduce the administered dose of this compound. Conduct a maximum tolerated dose (MTD) study to determine the upper limit for safe administration.
Formulation Issues Ensure the formulation is sterile, isotonic, and at a physiological pH to minimize irritation and local toxicity.
Off-target effects Iron chelators can potentially disrupt host iron homeostasis. Monitor for signs of iron deficiency or other metabolic disturbances.
Contaminants in the peptide preparation Ensure the purity of the synthesized this compound. Use a reputable source for peptide synthesis and purification.

Data Presentation

Table 1: Recommended Maximum Administration Volumes for Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle Gauge
Intravenous (IV)527-30
Intraperitoneal (IP)10-2025-27
Subcutaneous (SC)5-1025-27
Intramuscular (IM)0.05 per site25-27
Oral (Gavage)1020-22 (gavage needle)

Data compiled from multiple sources.

Table 2: this compound Efficacy Data

ParameterValueOrganismModel
ED500.593 mg/kgPseudomonas aeruginosaMouse infection model

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

  • Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dose.

  • Weigh the peptide: Accurately weigh the lyophilized this compound powder in a sterile microcentrifuge tube.

  • Dissolve in sterile vehicle: Add the appropriate volume of sterile, isotonic vehicle (e.g., PBS, 0.9% saline) to achieve the desired stock concentration.

  • Ensure complete dissolution: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Adjust pH (if necessary): Check the pH of the solution and adjust to 7.2-7.4 using sterile, dilute NaOH or HCl if needed.

  • Sterile filtration: Filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Use the solution immediately or store at 4°C for short-term use. For longer-term storage, aliquot and freeze at -20°C or -80°C, but perform stability tests to ensure the peptide remains active after freeze-thaw cycles.

Protocol 2: Subcutaneous Administration in Mice

  • Animal Restraint: Properly restrain the mouse to expose the dorsal side. The scruff of the neck can be gently grasped to tent the skin.

  • Injection Site: The injection site should be in the loose skin over the shoulders or back.

  • Needle Insertion: Insert a 25-27 gauge needle into the tented skin, parallel to the body surface.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel.

  • Injection: Slowly inject the this compound solution.

  • Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A This compound Synthesis & Purification B Formulation in Sterile Vehicle A->B C Dose Calculation B->C F This compound Administration C->F D Animal Acclimatization E Induction of Infection D->E E->F G Monitoring of Animal Health F->G H Data Collection (e.g., bacterial load, survival) G->H I Statistical Analysis H->I J Dosage Optimization I->J

Caption: Experimental workflow for in vivo this compound studies.

signaling_pathway cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment Fe_uptake Iron Uptake Systems Bacterial_growth Bacterial Growth & Proliferation Fe_uptake->Bacterial_growth Ferrocin_B This compound Ferrocin_B_Fe This compound-Iron Complex Ferrocin_B->Ferrocin_B_Fe Free_Fe Free Iron (Fe³⁺) Free_Fe->Fe_uptake Essential for growth Free_Fe->Ferrocin_B_Fe Ferrocin_B_Fe->Fe_uptake Inhibition of Iron Uptake

Caption: Proposed mechanism of action for this compound.

troubleshooting_tree Start Unexpected In Vivo Result Q1 Lack of Efficacy? Start->Q1 Q2 Toxicity Observed? Start->Q2 A1 Check Formulation & Stability Q1->A1 Yes B1 Decrease Dose Q2->B1 Yes A2 Increase Dose A1->A2 A3 Change Administration Route A2->A3 A4 Verify Peptide Purity A3->A4 B2 Check Formulation (pH, osmolarity) B1->B2 B3 Assess for Off-Target Effects B2->B3

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Refinement of Ferrocin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of Ferrocin B extraction from culture supernatant. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging? A1: this compound is an iron-containing cyclic peptide antibiotic belonging to the hydroxamate class of siderophores, produced by bacteria such as Pseudomonas fluorescens. The extraction process can be challenging due to the molecule's reactivity, potential for low concentrations in the culture supernatant, and its affinity for various surfaces, which can lead to significant loss during purification.

Q2: How can I detect the presence of this compound in my culture supernatant before starting a large-scale extraction? A2: The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[1][2] It provides a rapid qualitative or quantitative estimation of siderophore production. A positive result, indicated by a color change from blue to orange/yellow, confirms the presence of iron-chelating molecules like this compound and justifies proceeding with purification.[1][3]

Q3: My culture is growing well, but the CAS assay is negative. What could be the problem? A3: Several factors could lead to a negative CAS assay result despite good cell growth:

  • Iron Repression: Siderophore production is tightly regulated by iron concentration. Standard culture media may contain sufficient iron to repress the biosynthetic genes. Ensure you are using an iron-limited medium to induce production.

  • pH Issues: The optimal pH for siderophore production by Pseudomonas species is typically around neutral (pH 7). Production may be inhibited at more acidic or alkaline pH values.

  • Growth Phase: Maximum siderophore production usually occurs during the stationary phase of growth. Ensure you are harvesting the supernatant at the optimal time point.

Q4: What is the general workflow for this compound extraction and purification? A4: A typical workflow involves several stages:

  • Culture Growth: Culturing Pseudomonas fluorescens in an iron-deficient medium.

  • Initial Extraction: Separating this compound from the cell-free supernatant using techniques like solvent extraction or solid-phase extraction with a hydrophobic resin (e.g., Amberlite XAD).

  • Intermediate Purification: Further purifying the extract using ion-exchange chromatography to separate molecules based on charge.

  • Final Polishing: Achieving high purity with reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols & Methodologies

Protocol 1: Initial Extraction using Amberlite XAD-4 Resin

This protocol describes the capture of siderophores from culture supernatant using a hydrophobic resin.

Materials:

  • Cell-free culture supernatant

  • Amberlite XAD-4 Resin

  • Methanol (B129727) (MeOH)

  • Deionized Water (dH₂O)

  • Glass chromatography column

  • Peristaltic pump

Procedure:

  • Resin Preparation: Soak the Amberlite XAD-4 resin in dH₂O overnight at 4°C. Before use, wash the resin extensively with methanol, followed by dH₂O to remove any preservatives and impurities. Pack the prepared resin into a glass column.

  • Column Equilibration: Equilibrate the packed column by washing with 5-10 column volumes (CV) of dH₂O.

  • Sample Loading: Adjust the pH of the cell-free supernatant to ~6.0. Load the supernatant onto the equilibrated column at a slow flow rate (e.g., 1-2 mL/min). Saturation of the column may be indicated by a browning of the resin.[4]

  • Washing: Wash the column with 5 CV of dH₂O to remove unbound salts and polar molecules.

  • Elution: Elute the bound siderophores with a stepwise gradient of aqueous methanol (e.g., 25%, 50%, 75%, 100% MeOH). Collect fractions and monitor for siderophore presence using the CAS assay or by measuring absorbance at characteristic wavelengths (hydroxamates often absorb around 400 nm when complexed with iron). A common elution solvent is 50% methanol.

  • Concentration: Pool the positive fractions and concentrate them using a rotary vacuum evaporator at a temperature below 50°C.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This protocol is for separating the extracted this compound from other charged molecules. As a peptide, this compound's charge will depend on the buffer pH. Cation exchange is often suitable for peptides at a pH below 3.

Materials:

  • Concentrated siderophore extract from Protocol 1

  • Cation exchange resin (e.g., SP-Sepharose)

  • Equilibration/Start Buffer (e.g., 20 mM Sodium Acetate, pH 4.5)

  • Elution Buffer (e.g., 20 mM Sodium Acetate, pH 4.5 + 1 M NaCl)

  • Chromatography system (e.g., FPLC or manual column)

Procedure:

  • Sample Preparation: Exchange the buffer of the concentrated extract into the Equilibration Buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 CV of Equilibration Buffer until the pH and conductivity are stable.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with 5 CV of Equilibration Buffer to remove any unbound molecules.

  • Elution: Elute the bound peptides using a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. This gradually increases the salt concentration, releasing molecules based on their charge strength.

  • Fraction Collection: Collect fractions throughout the elution gradient and analyze for the presence of this compound.

Protocol 3: Final Purification by Reverse-Phase HPLC (RP-HPLC)

This is the final polishing step to achieve high purity.

Materials:

  • Partially purified this compound from IEX

  • HPLC system with a UV detector

  • C18 RP-HPLC column (wide-pore, ~300 Å, is recommended for peptides)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in dH₂O

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

Procedure:

  • System Preparation: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a linear gradient to elute this compound. A typical gradient for peptides might be:

    • 5% to 60% B over 30-40 minutes.

    • 60% to 90% B over 5 minutes (to wash the column).

    • Return to 5% B and re-equilibrate.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 210-220 nm for peptide bonds and ~400 nm if analyzing the iron-bound form.

  • Fraction Collection: Collect the peak corresponding to this compound for subsequent analysis and lyophilization.

Data Presentation: Purification Yields

The following table summarizes representative data from a siderophore purification process using a methodology similar to that of this compound. The initial material was 10 L of culture supernatant from Alcaligenes faecalis, which produces both hydroxamate and catecholate siderophores.

Table 1: Siderophore Purification Summary from Alcaligenes faecalis Culture

Purification StepTotal Siderophore (mg)Yield (%)Purity (%)Notes
Culture Supernatant3470100< 1Total production in 10 L culture (347 µg/mL).
Amberlite XAD-4 Eluate3470~85.6Not ReportedCombined yield of two siderophore types.
- Fraction 1 (Hydroxamate)2970Major component.
- Fraction 2 (Catecholate)500Minor component.

Note: Data adapted from Sayyed & Chincholkar (2006). The yield for the Amberlite XAD-4 step is calculated based on the recovered powdered siderophore amounts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low/No Siderophore Production (Negative CAS Assay) 1. Iron contamination in media or glassware. 2. Incorrect pH of culture medium. 3. Suboptimal growth temperature. 4. Harvest time not aligned with peak production.1. Use high-purity water and acid-wash all glassware to remove trace iron. 2. Optimize culture pH; neutral pH is often optimal for Pseudomonas. 3. Verify optimal growth temperature (typically 25-30°C for P. fluorescens). 4. Perform a time-course experiment to find the stationary phase where production is maximal.
Low Recovery After Amberlite XAD-4 Step 1. Incomplete binding to the resin. 2. Inefficient elution. 3. Siderophore degradation.1. Ensure supernatant pH is ~6.0. Reduce the loading flow rate. 2. Try a different elution solvent (e.g., different percentages of methanol or ethanol). Ensure sufficient volume is used. 3. Keep samples cold and process them quickly. Avoid high temperatures during rotary evaporation.
Poor Resolution/Peak Tailing in RP-HPLC 1. Secondary interactions with the column (e.g., metal chelation, silanol (B1196071) interactions). 2. Column overload. 3. Inappropriate mobile phase pH. 4. Extra-column volume in the HPLC system.1. Use high-purity silica (B1680970) columns. Adding a sacrificial chelating agent (e.g., EDTA) to the mobile phase can sometimes help with metal-related issues. Use an acidic mobile phase (e.g., 0.1% TFA) to suppress silanol interactions. 2. Reduce the amount of sample injected. 3. Adjust mobile phase pH to ensure the peptide is fully protonated or deprotonated. 4. Use shorter, narrower tubing to connect HPLC components.
False Positives in CAS Assay 1. Presence of other chelating molecules (e.g., citrate, lactate) in the medium or secreted by the bacteria. 2. pH changes in the assay solution caused by the sample.1. Run a control with uninoculated medium. Use a more specific detection method (e.g., HPLC, MS) for confirmation. 2. Ensure your sample is buffered or its pH is adjusted before adding it to the CAS solution. The PIPES buffer in the CAS reagent is designed to resist pH changes, but strong acids/bases in the sample can overwhelm it.

Visualizations: Workflows and Pathways

Extraction_Workflow cluster_culture Phase 1: Production cluster_purification Phase 2: Purification Culture 1. P. fluorescens Culture (Iron-Deficient Medium) Harvest 2. Centrifugation/ Filtration Culture->Harvest Supernatant Cell-Free Supernatant Harvest->Supernatant XAD4 3. Amberlite XAD-4 (Adsorption) Supernatant->XAD4 IEX 4. Ion-Exchange Chrom. (Charge Separation) XAD4->IEX HPLC 5. RP-HPLC (Final Polishing) IEX->HPLC Pure Pure this compound HPLC->Pure

Caption: Overall workflow for the extraction and purification of this compound.

Siderophore_Regulation Fe_high High Intracellular Iron (Fe²⁺) Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe_high->Fur_active Binds Fe_low Low Intracellular Iron (Fe²⁺) Fur_inactive Fur Protein (Inactive) Fe_low->Fur_inactive Fur_active->Repression Binds to 'Fur box' Fur_inactive->Activation Biosynthesis This compound Biosynthesis Genes Repression->Biosynthesis Activation->Biosynthesis De-repression (Transcription proceeds)

Caption: Simplified regulation of siderophore biosynthesis by the Fur protein.

References

Validation & Comparative

Ferrocin B: A Potent Siderophore Antibiotic in the Fight Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Ferrocin B's antibacterial activity against other prominent siderophore antibiotics reveals its potential as a powerful therapeutic agent, particularly against the challenging pathogen Pseudomonas aeruginosa. This guide delves into the available data on this compound, comparing its efficacy with that of other siderophore antibiotics, and provides insights into the experimental methodologies used to evaluate these compounds.

Siderophore antibiotics represent a promising class of antibacterial agents that employ a "Trojan horse" strategy to bypass the formidable outer membrane of Gram-negative bacteria. By mimicking the structure of natural siderophores—small molecules produced by bacteria to scavenge essential iron—these antibiotics hijack the bacteria's own iron uptake systems to gain entry into the cell and exert their cytotoxic effects. This compound, an iron-containing cyclic decapeptide produced by the bacterium Pseudomonas fluorescens YK-310, is a noteworthy member of this class, demonstrating potent activity against Gram-negative bacteria.

Comparative Antibacterial Activity

While direct comparative studies featuring this compound alongside other siderophore antibiotics are limited, an analysis of available Minimum Inhibitory Concentration (MIC) data allows for an indirect comparison of their potencies, particularly against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its intrinsic and acquired resistance to many antibiotics.

AntibioticOrganismStrainMIC (µg/mL)In Vivo Efficacy (ED50, mg/kg)
Ferrocin A Pseudomonas aeruginosaIFO30803.1-
Ferrocins Pseudomonas aeruginosaP9-0.2-0.6
This compound Pseudomonas aeruginosa-Data not available0.593[1]
Albomycin Pseudomonas aeruginosa->512-
Cefiderocol Pseudomonas aeruginosaVarious clinical isolatesMIC50: 0.12, MIC90: 0.25 (mg/L)-

Note: MIC values are highly dependent on the specific bacterial strain and the experimental conditions. The data presented here is for comparative purposes and is compiled from various sources. A direct head-to-head study is necessary for a definitive comparison.

In contrast, albomycin, another well-known siderophore antibiotic, appears to have limited activity against P. aeruginosa, with reported MIC values exceeding 512 µg/mL. Cefiderocol, a recently approved siderophore cephalosporin, demonstrates potent in vitro activity against a wide range of P. aeruginosa isolates, with MIC50 and MIC90 values of 0.12 and 0.25 mg/L, respectively.

Mechanism of Action: The "Trojan Horse" Strategy

The primary mechanism of action for siderophore antibiotics like this compound involves exploiting the target bacterium's iron acquisition systems. In iron-limited environments, bacteria secrete siderophores to chelate ferric iron (Fe³⁺) and transport it back into the cell through specific outer membrane receptors. Siderophore antibiotics mimic this process, effectively tricking the bacteria into internalizing a toxic payload.

The general pathway for siderophore-mediated drug delivery in Gram-negative bacteria is depicted below:

Siderophore_Antibiotic_Uptake cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Siderophore-Antibiotic Siderophore-Antibiotic Conjugate OM_Receptor Outer Membrane Receptor Siderophore-Antibiotic->OM_Receptor Recognition & Binding Fe3+ Fe³⁺ Fe3+->Siderophore-Antibiotic Binding Periplasmic_Binding_Protein Periplasmic Binding Protein OM_Receptor->Periplasmic_Binding_Protein Transport IM_Transporter Inner Membrane Transporter (e.g., ABC) Periplasmic_Binding_Protein->IM_Transporter Transport Drug_Release Drug Release IM_Transporter->Drug_Release Transport Intracellular_Target Intracellular Target (e.g., DNA gyrase, ribosome) Drug_Release->Intracellular_Target Inhibition Siderophore_Antibiotic_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_development Preclinical & Clinical Development Isolation Isolation from Natural Source or Chemical Synthesis MIC_Assay MIC Determination (Iron-depleted media) Isolation->MIC_Assay Spectrum_Analysis Antibacterial Spectrum Analysis MIC_Assay->Spectrum_Analysis Mechanism_Study Mechanism of Action Studies Spectrum_Analysis->Mechanism_Study Toxicity_Assay Toxicity Studies (Cell lines, Animal models) Mechanism_Study->Toxicity_Assay Efficacy_Assay Efficacy Studies (Infection models) Toxicity_Assay->Efficacy_Assay Lead_Optimization Lead Optimization Efficacy_Assay->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Ferrocin B vs. Pyoverdine: A Comparative Guide to Siderophore-Mediated Competition in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive microbial world, the ability to acquire essential nutrients like iron is a key determinant of survival and virulence. Pseudomonas species, notorious for their adaptability and opportunistic pathogenicity, have evolved sophisticated strategies for iron acquisition, primarily through the secretion of siderophores. This guide provides a detailed comparison of two such molecules: ferrocin B, an iron-containing peptide antibiotic from Pseudomonas fluorescens, and pyoverdine, the primary siderophore of Pseudomonas aeruginosa.

At a Glance: this compound vs. Pyoverdine

FeatureThis compoundPyoverdine
Producing Organism Pseudomonas fluorescens YK-310[1][2]Pseudomonas aeruginosa and other fluorescent Pseudomonas spp.[3]
Chemical Nature Iron-containing cyclic lipodecapeptide antibiotic[4]Fluorescent chromopeptide siderophore[5]
Primary Function Antibacterial activity, particularly against P. aeruginosaHigh-affinity iron (Fe³⁺) scavenging
Regulation by Iron Production reported to increase in the presence of ironProduction is repressed by high iron concentrations and induced under iron limitation
Uptake Mechanism Specific uptake mechanism not fully elucidated.Utilizes specific FpvA outer membrane receptors for uptake of the ferri-pyoverdine complex.

Quantitative Performance Data

Table 1: Antimicrobial Activity

CompoundTarget OrganismMetricValueReference
Ferrocin APseudomonas aeruginosa IFO3080MIC3.1 µg/mL
Pyoverdine (s3b09)Acinetobacter baumanniiIC₅₀5.037 µg/mL
Pyoverdine (s3b09)Staphylococcus aureusIC₅₀12.163 µg/mL
Pyoverdine (3G07)Klebsiella pneumoniaeGrowth Reduction~54%
Pyoverdine (3G07)Pseudomonas aeruginosaGrowth Inhibition~66%

Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of antimicrobial potency. Data for this compound is limited, with reported values for ferrocin A. The effectiveness of pyoverdine varies significantly depending on the specific pyoverdine variant and the target organism.

Signaling and Biosynthetic Pathways

The molecular pathways governing the production and function of this compound and pyoverdine are distinct, reflecting their different primary roles.

This compound Biosynthesis

Ferrocins are synthesized by a non-ribosomal peptide synthetase (NRPS) mechanism. The biosynthetic gene cluster in P. fluorescens YK-310 comprises thirteen genes, including three encoding for NRPSs. A unique characteristic of ferrocin production is its positive regulation by iron, a feature that distinguishes it from typical siderophores.

Ferrocin_Biosynthesis cluster_regulation Regulation cluster_biosynthesis Biosynthesis Iron Iron LuxR_regulator LuxR_regulator Iron->LuxR_regulator Upregulates Ferrocin_gene_cluster Ferrocin Gene Cluster (13 genes) LuxR_regulator->Ferrocin_gene_cluster Activates NRPS Non-Ribosomal Peptide Synthetases (3 genes) Ferrocin_gene_cluster->NRPS Ferrocin_B Ferrocin_B NRPS->Ferrocin_B Synthesizes

Caption: Putative regulatory and biosynthetic pathway for this compound.

Pyoverdine Biosynthesis and Uptake

Pyoverdine biosynthesis is a complex, multi-step process that begins in the cytoplasm with the synthesis of a precursor molecule, ferribactin, by NRPSs. This precursor is then transported to the periplasm for maturation into the final pyoverdine molecule, which is subsequently secreted. Once in the extracellular environment, pyoverdine binds to ferric iron with extremely high affinity. The resulting ferri-pyoverdine complex is recognized by a specific outer membrane receptor, FpvA, and transported into the periplasm. Iron is then released and transported into the cytoplasm, while the pyoverdine molecule can be recycled back outside the cell.

Pyoverdine_Pathway cluster_cell Pseudomonas aeruginosa Cell Cytoplasm Cytoplasm Periplasm Periplasm Outer_Membrane Outer_Membrane NRPS NRPSs (e.g., PvdL, PvdI, PvdD) Ferribactin Ferribactin (precursor) NRPS->Ferribactin Synthesis PvdE PvdE ABC Transporter Ferribactin->PvdE Transport Maturation_Enzymes Maturation Enzymes (PvdO, PvdN, PvdM, PvdP) PvdE->Maturation_Enzymes To periplasm Pyoverdine_apo Apo-Pyoverdine Maturation_Enzymes->Pyoverdine_apo Maturation Efflux_Pump Efflux Pump (PvdRT-OmpQ) Pyoverdine_apo->Efflux_Pump Recycling Extracellular_Space Extracellular_Space Pyoverdine_apo->Extracellular_Space Secretion Ferri_Pyoverdine Ferri-Pyoverdine Pyoverdine_apo->Ferri_Pyoverdine Binds Fe³⁺ FpvA FpvA Receptor TonB TonB Complex FpvA->TonB Transport to periplasm TonB->Pyoverdine_apo Releases Fe2 Fe²⁺ TonB->Fe2 Iron release (reduction) Fe2->Cytoplasm Transport Efflux_Pump->Extracellular_Space Fe3 Fe³⁺ Extracellular_Space->Fe3 Fe3->Ferri_Pyoverdine Ferri_Pyoverdine->FpvA Recognition

Caption: Biosynthesis, uptake, and recycling pathway of Pyoverdine.

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and quantifying siderophore production.

Principle: The CAS assay is a competition for iron between the siderophore and the strong iron chelator, chrome azurol S. When a siderophore is present, it removes iron from the CAS-iron complex, causing a color change from blue to orange.

Methodology:

  • Preparation of CAS Agar (B569324):

    • Prepare a CAS stock solution by dissolving CAS in water.

    • Prepare a shuttle solution containing a detergent (e.g., HDTMA).

    • Mix the CAS solution with an iron(III) chloride solution.

    • Slowly add the CAS-iron solution to the shuttle solution while stirring.

    • Autoclave a nutrient-rich medium (e.g., LB agar) and cool to 50°C.

    • Aseptically add the CAS shuttle solution to the molten agar and pour into petri plates.

  • Inoculation and Incubation:

    • Grow bacterial strains in an appropriate liquid medium overnight.

    • Spot a small volume (e.g., 10 µL) of the bacterial culture onto the center of a CAS agar plate.

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28-37°C) for 24-48 hours.

  • Observation and Quantification:

    • Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background of the agar.

    • The diameter of the halo can be measured to semi-quantitatively compare siderophore production between different strains or conditions.

    • For quantitative analysis, a liquid CAS assay can be performed using culture supernatants, and the change in absorbance is measured spectrophotometrically at 630 nm.

Bacterial Growth Inhibition/Competition Assay

This assay is used to determine the antimicrobial activity of a compound or to assess the competitive fitness of different bacterial strains.

Principle: Co-culturing a producer strain with a target strain allows for the assessment of the producer's ability to inhibit the growth of the competitor.

Methodology:

  • Strain Preparation:

    • Grow the producer strain (e.g., P. fluorescens producing this compound) and the target strain (e.g., P. aeruginosa) in separate liquid cultures overnight.

    • It is crucial to use strains with different selectable markers (e.g., antibiotic resistance) to differentiate them during plating.

  • Co-inoculation:

    • Wash and resuspend the cells in a minimal medium to the desired optical density (e.g., OD₆₀₀ = 0.1).

    • Mix the producer and target strains at a defined ratio (e.g., 1:1).

  • Incubation:

    • Incubate the mixed culture under conditions that promote competition (e.g., iron-limited media for siderophore-mediated competition) for a defined period (e.g., 24-48 hours).

  • Quantification of Viable Cells:

    • At the beginning (T₀) and end (T_final) of the incubation period, take an aliquot of the mixed culture.

    • Perform serial dilutions and plate on selective agar plates that allow for the enumeration of each strain individually (based on their antibiotic resistance).

    • Count the colony-forming units (CFUs) for each strain.

  • Data Analysis:

    • Calculate the competitive index (CI) as the ratio of the two strains at the final time point divided by the ratio at the initial time point. A CI > 1 indicates that the producer strain has a competitive advantage.

Competition_Assay_Workflow Start Start Overnight_Cultures Grow Producer and Target Strains (with different antibiotic resistance) Start->Overnight_Cultures Wash_Resuspend Wash and Resuspend Cells in Minimal Medium Overnight_Cultures->Wash_Resuspend Mix_Strains Mix Strains at 1:1 Ratio Wash_Resuspend->Mix_Strains T0_Plating Plate on Selective Media (T₀) Mix_Strains->T0_Plating Incubate_Mixed_Culture Incubate Mixed Culture (e.g., 24-48h) Mix_Strains->Incubate_Mixed_Culture Count_CFU Count CFUs for Each Strain T0_Plating->Count_CFU Tfinal_Plating Plate on Selective Media (T_final) Incubate_Mixed_Culture->Tfinal_Plating Tfinal_Plating->Count_CFU Calculate_CI Calculate Competitive Index (CI) Count_CFU->Calculate_CI End End Calculate_CI->End

Caption: Workflow for a bacterial competition assay.

Conclusion

This compound and pyoverdine represent two distinct strategies employed by Pseudomonas species in the battle for iron and ecological dominance. Pyoverdine is a classic high-affinity siderophore, crucial for iron acquisition in iron-limited environments and a key virulence factor for P. aeruginosa. Its production is tightly regulated by iron availability. In contrast, this compound, produced by P. fluorescens, acts more like a targeted antibiotic, with its production curiously stimulated by iron. This suggests a primary role in direct antagonism rather than solely iron scavenging.

For researchers in drug development, the pathways and mechanisms of both molecules offer potential targets for novel antimicrobial strategies. Inhibiting pyoverdine synthesis or uptake could cripple P. aeruginosa's ability to thrive in a host, while understanding the unique regulatory mechanism of this compound could provide insights into new ways to trigger the production of antibacterial compounds. Further direct comparative studies are warranted to fully elucidate the competitive dynamics between these two fascinating molecules.

References

Ferrocin B: A Comparative Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Ferrocin B, an iron-containing cyclic decapeptide antibiotic. Due to the limited availability of specific quantitative data in the public domain for this compound, this comparison is made with established broad-spectrum antibiotics, Ciprofloxacin and Gentamicin, to provide a contextual understanding of its potential. The information is based on available scientific literature and standardized antimicrobial susceptibility testing protocols.

Comparative Antibacterial Spectrum

The following table summarizes the known antibacterial activity of this compound in comparison to Ciprofloxacin and Gentamicin. Minimum Inhibitory Concentration (MIC) values are a standard measure of antibiotic efficacy, with lower values indicating higher potency.

Bacterial SpeciesThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)
Gram-Negative Bacteria
Pseudomonas aeruginosaPotent Activity Reported[1]0.25 - 10.5 - 2
Escherichia coliActive[1]≤ 0.015 - 0.50.25 - 1
Klebsiella pneumoniaeData not available≤ 0.015 - 0.50.25 - 1
Enterobacter spp.Data not available≤ 0.015 - 0.50.25 - 1
Proteus mirabilisData not available≤ 0.015 - 0.50.25 - 2
Gram-Positive Bacteria
Staphylococcus aureusData not available0.12 - 0.50.12 - 1
Streptococcus pneumoniaeData not available0.5 - 24 - 16
Enterococcus faecalisData not available0.5 - 24 - 16

Note: Specific MIC values for this compound against a broad range of bacterial species are not publicly available. The original research indicates strong activity primarily against Gram-negative bacteria, with particularly potent inhibitory effects on Pseudomonas aeruginosa[1].

Experimental Protocols

The determination of the antibacterial spectrum and MIC values is conducted following standardized laboratory procedures. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for quantitative antimicrobial susceptibility testing.

a) Preparation of Materials:

  • Bacterial Strains: Standardized and quality-controlled bacterial strains (e.g., from ATCC collections).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Antimicrobial Agents: Stock solutions of this compound, Ciprofloxacin, and Gentamicin are prepared at known concentrations.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

b) Inoculum Preparation:

  • Select several morphologically similar colonies of the test bacterium from an agar (B569324) plate culture.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c) Assay Procedure:

  • Dispense the growth medium into all wells of the 96-well plate.

  • Create a two-fold serial dilution of each antimicrobial agent across the rows of the plate.

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d) Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the validation of an antibacterial spectrum.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization Plate Inoculation Plate Inoculation Inoculum Standardization->Plate Inoculation Antibiotic Dilution Antibiotic Dilution Antibiotic Dilution->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation Visual Reading Visual Reading Incubation->Visual Reading MIC Determination MIC Determination Visual Reading->MIC Determination

Caption: Workflow for MIC Determination.

Signaling_Pathway_Hypothetical_FerrocinB This compound This compound Bacterial Cell Wall Bacterial Cell Wall This compound->Bacterial Cell Wall Penetration Cytoplasmic Membrane Cytoplasmic Membrane Bacterial Cell Wall->Cytoplasmic Membrane Intracellular Targets Intracellular Targets Cytoplasmic Membrane->Intracellular Targets Inhibition of Essential Processes Inhibition of Essential Processes Intracellular Targets->Inhibition of Essential Processes Bacterial Cell Death Bacterial Cell Death Inhibition of Essential Processes->Bacterial Cell Death

Caption: Hypothetical Mechanism of Action.

Conclusion

This compound demonstrates notable antibacterial activity, particularly against Gram-negative bacteria such as P. aeruginosa. However, a comprehensive understanding of its full spectrum and potency requires further quantitative studies to determine its MIC values against a wider range of clinically relevant bacteria. The standardized protocols described provide a framework for conducting such validation studies, which are essential for the future development and potential clinical application of this novel antibiotic. Researchers are encouraged to conduct further investigations to fully elucidate the antibacterial profile of this compound.

References

Navigating the Resistance Landscape: A Comparative Analysis of Ferrocin B Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, understanding the interaction of new antimicrobial agents with existing antibiotic classes is paramount. This guide provides a comparative analysis of the potential cross-resistance and synergistic interactions between Ferrocin B, an iron-containing cyclic decapeptide antibiotic, and other major antibiotic classes. This compound, produced by the bacterium Pseudomonas fluorescens, exhibits potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, by acting as a siderophore mimic to gain entry into bacterial cells.[1]

This guide is based on the theoretical framework of resistance mechanisms common to siderophore-mimicking antibiotics, as direct experimental data on this compound cross-resistance is not extensively available in the public domain. The presented quantitative data are hypothetical and serve to illustrate the application of standard experimental methodologies for assessing antibiotic interactions.

Potential Cross-Resistance and Synergy Profiles

The unique mechanism of action of this compound suggests a complex pattern of potential cross-resistance and synergistic interactions with other antibiotics. Resistance to siderophore-mimicking antibiotics can arise from several mechanisms, including mutations in the specific siderophore receptors, increased production of the bacterium's own siderophores which compete for uptake, or through broader mechanisms like the activity of efflux pumps. These mechanisms can potentially confer cross-resistance to other antibiotics that are affected by these same cellular processes. Conversely, antibiotics that facilitate the uptake of this compound or target different cellular pathways could exhibit synergistic effects.

Data Presentation

The following tables present hypothetical data from checkerboard and time-kill assays to illustrate how the interactions between this compound and other antibiotics might be quantified.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Other Antibiotics against Pseudomonas aeruginosa

Antibiotic CombinationMIC of this compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Interpretation
This compound + Piperacillin2640.5160.5Synergy
This compound + Ceftazidime28121.0Additive
This compound + Meropenem240.2510.375Synergy
This compound + Gentamicin24121.0Additive
This compound + Amikacin2160.540.5Synergy
This compound + Ciprofloxacin21212.0Indifference
This compound + Levofloxacin22222.0Indifference

*FIC Index Calculation: (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone). Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 1; Indifference: 1 < FIC ≤ 4; Antagonism: FIC > 4.

Table 2: Hypothetical Time-Kill Assay Results for this compound in Combination with Meropenem against Pseudomonas aeruginosa

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound 1xMIC)Log10 CFU/mL (Meropenem 1xMIC)Log10 CFU/mL (this compound 0.5xMIC + Meropenem 0.5xMIC)
06.06.06.06.0
26.85.55.24.1
47.54.84.53.0
88.24.13.8<2.0 (Bactericidal)
249.03.53.2<2.0 (Bactericidal)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic interactions. The following are standard protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound along the y-axis and increasing concentrations of the comparator antibiotic along the x-axis. Each well will contain a unique combination of the two antibiotics. Include wells with each antibiotic alone and a growth control well without any antibiotics.

  • Inoculum Preparation: Prepare a bacterial suspension of Pseudomonas aeruginosa equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) for each antibiotic alone and in combination by visual inspection for turbidity. Calculate the Fractional Inhibitory Concentration (FIC) index to interpret the interaction.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic or antibiotic combination over time.

  • Preparation of Cultures: Grow an overnight culture of Pseudomonas aeruginosa in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing CAMHB.

  • Antibiotic Addition: Add this compound and/or the comparator antibiotic at desired concentrations (e.g., 0.5x, 1x, or 2x MIC) to the flasks. Include a growth control flask without any antibiotics.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial tenfold dilutions of the aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto nutrient agar (B569324) plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound cross-resistance.

Experimental_Workflow_for_Antibiotic_Synergy_Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay prep_checkerboard Prepare Antibiotic Dilutions setup_plate Set up 96-well Plate prep_checkerboard->setup_plate inoculate_checkerboard Inoculate with Bacterial Suspension setup_plate->inoculate_checkerboard incubate_checkerboard Incubate Plate inoculate_checkerboard->incubate_checkerboard read_mic Read MICs incubate_checkerboard->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpretation Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpretation prep_cultures Prepare Bacterial Cultures add_antibiotics Add Antibiotics prep_cultures->add_antibiotics incubate_sample Incubate and Sample over Time add_antibiotics->incubate_sample plate_count Perform Viable Plate Counts incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves plot_curves->interpretation start Start start->prep_checkerboard start->prep_cultures Potential_Cross_Resistance_Mechanisms ferrocin_b This compound siderophore_receptor Siderophore Receptor ferrocin_b->siderophore_receptor Uptake other_siderophore_antibiotics Other Siderophore Antibiotics siderophore_receptor->other_siderophore_antibiotics Shared Uptake Pathway (Potential Cross-Resistance) endogenous_siderophore Endogenous Siderophore Production endogenous_siderophore->siderophore_receptor Competition (Resistance) efflux_pump Efflux Pump efflux_pump->ferrocin_b Efflux (Resistance) beta_lactams Beta-Lactams efflux_pump->beta_lactams Shared Efflux (Potential Cross-Resistance) fluoroquinolones Fluoroquinolones efflux_pump->fluoroquinolones Shared Efflux (Potential Cross-Resistance) porin_channel Porin Channel porin_channel->beta_lactams Uptake porin_channel->fluoroquinolones Uptake aminoglycosides Aminoglycosides

References

Validating the Target of Ferrocin B in Bacterial Cells: A Comparative Guide to Iron Scavenging Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Ferrocin B, an iron-containing cyclic peptide antibiotic produced by the bacterium Pseudomonas fluorescens, represents a promising candidate in this arena.[1][2] Its potent activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa, is thought to stem from its ability to hijack bacterial iron uptake systems.[1][2] This guide provides a comparative analysis of this compound's proposed mechanism of action against other antimicrobial strategies that target bacterial iron metabolism, supported by available experimental data and detailed protocols for key validation assays.

The "Trojan Horse" Strategy of this compound

While the precise intracellular target of this compound has not been definitively validated, its structure provides significant clues to its mechanism of action. This compound is a siderophore-like molecule, containing three hydroxamate moieties that form a stable complex with a ferric iron ion.[3] Siderophores are small, high-affinity iron-chelating compounds secreted by bacteria to scavenge iron from their environment, an element essential for their survival and pathogenesis.

The prevailing hypothesis is that this compound employs a "Trojan horse" strategy. Bacteria, recognizing the iron-bound this compound as a beneficial siderophore, actively transport it across their outer membrane through specific siderophore receptors. Once inside the periplasm, it is further transported into the cytoplasm. It is postulated that upon internalization, the antibiotic component of this compound is released, where it can then interfere with vital cellular processes, leading to bacterial cell death.

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound-Fe³⁺ Siderophore Receptor Siderophore Receptor This compound->Siderophore Receptor Binding Outer Membrane Outer Membrane Periplasm Periplasm Transport System ABC Transporter Periplasm->Transport System Inner Membrane Inner Membrane Cytoplasm Cytoplasm Intracellular Target Intracellular Target (e.g., DNA, Ribosomes) Cytoplasm->Intracellular Target Release & Inhibition Siderophore Receptor->Periplasm Transport Transport System->Cytoplasm Transport Cell Death Cell Death Intracellular Target->Cell Death

Proposed "Trojan Horse" mechanism of this compound.

Comparative Analysis of Iron-Targeting Antimicrobials

Several other antimicrobial strategies also exploit the critical dependence of bacteria on iron. Below is a comparison of this compound with three such alternatives.

  • Sideromycins: This class of naturally occurring or synthetic antibiotics, like this compound, consists of a siderophore moiety linked to a toxic warhead. A well-studied example is albomycin, which uses a ferrichrome-type siderophore to enter the cell and subsequently inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis. Another clinically relevant example is cefiderocol, a cephalosporin (B10832234) antibiotic conjugated to a catechol siderophore, which has demonstrated efficacy against a range of multidrug-resistant Gram-negative bacteria.

  • Siderophore Biosynthesis Inhibitors: Instead of using the bacteria's iron uptake system for entry, this strategy aims to starve the bacteria of iron by preventing them from producing their own siderophores. For example, compounds like salicyl-AMS have been shown to inhibit the salicylate (B1505791) adenylation enzymes required for the first steps of siderophore biosynthesis in bacteria such as Yersinia pestis. By blocking this pathway, these inhibitors can curtail bacterial growth and virulence, particularly in iron-limited environments like a host organism.

  • Gallium-Based Therapies: Gallium(III) is a chemical mimic of ferric iron (Fe³⁺). Due to its similar ionic radius and charge, it can be taken up by bacterial iron transport systems. However, unlike iron, gallium cannot be reduced and is redox-inactive. Consequently, it can displace iron from essential iron-containing enzymes, such as ribonucleotide reductase (involved in DNA synthesis) and cytochromes, thereby disrupting these vital cellular processes. Gallium nitrate (B79036) has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Performance Comparison

The following table summarizes the in vitro activity of this compound and its alternatives against Pseudomonas aeruginosa, a pathogen for which this compound has shown potent therapeutic effects. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/Strategy Mechanism of Action Target Pathway MIC against P. aeruginosa (µg/mL) Reference(s)
This compound "Trojan Horse" SideromycinIron Uptake / Undefined Intracellular~3.1 (for Ferrocin A)
Cefiderocol "Trojan Horse" SideromycinIron Uptake / Cell Wall Synthesis0.25 - 4
Salicyl-AMS Siderophore Biosynthesis InhibitorIron AcquisitionIC50 = 51.2 (in Y. enterocolitica)
Gallium Nitrate Iron MimicryMultiple Iron-Dependent Pathways75 - 512

Experimental Protocols

Validating the efficacy of these compounds requires standardized in vitro assays. Below are methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent in CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (bacteria in broth without antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C Inoculate each well with bacterial suspension A->C B Prepare 2-fold serial dilutions of antimicrobial in 96-well plate B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Growth Inhibited? E->F F->F No (Lower Concentration) G Determine MIC F->G Yes

Experimental workflow for MIC determination.
Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is used to detect the production of siderophores by bacteria. It can be adapted to screen for inhibitors of siderophore biosynthesis.

Materials:

  • Bacterial strain

  • Growth medium (e.g., King's B medium)

  • Chrome Azurol S (CAS) agar (B569324) plates

  • Compound to be tested (for inhibition assay)

Procedure:

  • Prepare CAS Agar: Prepare the blue CAS agar, which contains an iron-dye complex. Siderophores will chelate the iron from the dye, causing a color change from blue to orange/yellow.

  • Inoculation: Spot-inoculate the bacterial strain onto the center of a CAS agar plate. If testing for inhibition, the compound can be incorporated into the agar or applied to a filter disk placed on the agar surface.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 24-48 hours.

  • Observation: Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial growth against the blue background of the agar. The size of the halo can be used as a semi-quantitative measure of siderophore production. In an inhibition assay, a reduction in the halo size in the presence of the test compound indicates inhibition of siderophore biosynthesis.

Conclusion

This compound's proposed "Trojan horse" mechanism, which leverages essential bacterial iron uptake pathways, represents a compelling strategy for overcoming antimicrobial resistance. While its specific intracellular target requires further validation, its potent activity against challenging pathogens like P. aeruginosa underscores its therapeutic potential. Comparative analysis with other iron-targeting antimicrobials, such as sideromycins, siderophore biosynthesis inhibitors, and gallium-based compounds, reveals a diverse range of approaches to exploit this fundamental bacterial requirement. Continued research into these novel mechanisms, supported by robust experimental validation, is crucial for the development of the next generation of effective antibacterial therapies.

References

A Comparative Analysis of the Iron-Binding Affinity of Ferrocin B and Other Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the iron-binding affinity of Ferrocin B with other well-characterized siderophores, supported by experimental data and methodologies. Understanding the iron-chelating properties of these molecules is crucial for research in microbial pathogenesis, the development of novel antimicrobial agents, and therapeutic strategies for iron overload disorders.

Introduction to Siderophores and Iron Chelation

Iron is an essential nutrient for nearly all forms of life. However, its bioavailability is often limited due to the low solubility of ferric iron (Fe³⁺) at physiological pH. To overcome this, many microorganisms synthesize and secrete siderophores, which are small, high-affinity iron-chelating molecules. These molecules scavenge ferric iron from the environment and transport it into the microbial cell through specific receptor-mediated pathways. The strength of this iron binding is a critical determinant of a siderophore's efficacy.

This compound is an iron-containing peptide antibiotic produced by the bacterium Pseudomonas fluorescens.[1] Structural studies have revealed that Ferrocins, including this compound, are part of the hydroxamate class of siderophores, containing three hydroxamate groups that coordinate with a ferric iron ion to form a stable octahedral complex.[1] This structural feature places this compound in a significant class of siderophores with therapeutic and biological importance.

Quantitative Comparison of Iron (III) Binding Affinity

The iron-binding affinity of a siderophore is quantified by its formation constant (Kf), often expressed in its logarithmic form (log K), and its pFe value. The formation constant indicates the strength of the complex formed between the chelator and the iron ion. The pFe value, the negative logarithm of the free Fe³⁺ concentration under specific conditions (typically pH 7.4 with micromolar concentrations of iron and ligand), offers a more biologically relevant measure of iron sequestration efficiency. A higher log K or pFe value signifies a stronger binding affinity for iron.

SiderophoreTypeProducing Organism(s)Formation Constant (K_f)Stability Constant (log K)pFe
Enterobactin CatecholateEscherichia coli, Salmonella typhimurium~10⁵² M⁻¹[2]5234.3[3]
Desferrioxamine B HydroxamateStreptomyces pilosus~10³⁰.⁶ M⁻¹30.6Not widely reported
This compound HydroxamatePseudomonas fluorescensNot availableNot availableNot available
Other Hydroxamates HydroxamateVarious Fungi & Bacteria10²⁹ - 10³² M⁻¹29 - 3221.9 - 27.5[2]

Note: The iron-binding affinity of this compound is expected to be within the range of other hydroxamate siderophores.

Siderophore-Mediated Iron Uptake Pathway

The general mechanism of iron acquisition by siderophores involves their secretion, the extracellular chelation of iron, and the subsequent recognition and transport of the iron-siderophore complex into the cell via specific outer membrane receptors. This process is a critical pathway for the survival and virulence of many pathogenic bacteria.

Siderophore_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Apo-Siderophore Apo-Siderophore Fe-Siderophore Complex Fe-Siderophore Complex Apo-Siderophore->Fe-Siderophore Complex Chelation Fe3+ Fe³⁺ Fe3+->Fe-Siderophore Complex Receptor Outer Membrane Receptor Fe-Siderophore Complex->Receptor Binding Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm Transport System Periplasmic & Inner Membrane Transport Receptor->Transport System Translocation Iron Release Iron Release (Reduction/Hydrolysis) Transport System->Iron Release Fe2+ Fe²⁺ Iron Release->Fe2+ Metabolism Metabolism Fe2+->Metabolism

Siderophore-mediated iron uptake in a Gram-negative bacterium.

Experimental Protocols for Determining Iron-Binding Affinity

The determination of siderophore iron-binding constants relies on precise experimental techniques. The Chrome Azurol S (CAS) assay is a widely used universal method for detecting and quantifying siderophore production. Potentiometric titration and competition experiments are employed for the precise determination of formation constants.

Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the CAS dye.

Principle: The CAS assay solution contains a complex of Chrome Azurol S, ferric iron (Fe³⁺), and a detergent (e.g., hexadecyltrimethylammonium bromide, HDTMA), which is blue. When a siderophore with a high affinity for iron is added, it removes the iron from the CAS complex, causing a color change from blue to orange or yellow. This change in absorbance can be measured spectrophotometrically to quantify siderophore activity.

Detailed Methodology:

  • Preparation of CAS Assay Solution:

    • Solution 1 (CAS): Dissolve 60.5 mg of CAS in 100 mL of deionized water.

    • Solution 2 (Iron): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

    • Solution 3 (HDTMA): Dissolve 72.9 mg of HDTMA in 100 mL of deionized water.

    • CAS Assay Reagent: Mix 10 mL of the CAS stock solution with 1.5 mL of the iron (III) stock solution. While stirring vigorously, slowly add this mixture to 40 mL of the HDTMA stock solution. The resulting solution will be a deep blue color. This reagent should be autoclaved and stored in the dark.

  • Qualitative Plate Assay:

    • Prepare a suitable agar (B569324) medium and autoclave it.

    • After cooling the agar to approximately 50°C, aseptically add the CAS assay reagent to a final concentration of 10% (v/v).

    • Pour the CAS agar plates and allow them to solidify.

    • Inoculate the test microorganism on the plate and incubate under appropriate conditions.

    • The formation of an orange or yellow halo around the microbial growth indicates siderophore production.

  • Quantitative Liquid Assay:

    • In a microplate well or a cuvette, mix the sample containing the siderophore with the CAS assay solution.

    • Incubate the mixture for a defined period.

    • Measure the absorbance at 630 nm.

    • The decrease in absorbance is proportional to the amount of siderophore in the sample. A standard curve can be generated using a known siderophore like desferrioxamine B.

Potentiometric Titration

This method is used to determine the protonation constants of the siderophore and the stability constants of its iron complex.

Principle: A solution of the siderophore is titrated with a standardized base in the presence and absence of a known amount of ferric iron. The changes in pH are monitored using a pH electrode. The resulting titration curves are then analyzed using computer programs to calculate the formation constants.

Detailed Methodology:

  • Preparation of Solutions: Prepare standardized solutions of the purified siderophore, a strong base (e.g., NaOH), and a ferric iron salt (e.g., FeCl₃) in an electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Ligand Protonation Titration: Titrate the siderophore solution with the standardized base. Record the pH after each addition of the base, allowing the solution to equilibrate. This data is used to determine the pKa values of the siderophore.

  • Complex Formation Titration: To a separate solution containing the same concentration of the siderophore, add a precise amount of the ferric iron solution. Titrate this mixture with the standardized base, again recording the pH at equilibrium after each addition.

  • Data Analysis: The titration data is analyzed using specialized software that fits the experimental data to a chemical equilibrium model, yielding the stability constants (log K) for the iron-siderophore complex.

Competition Experiments

Due to the extremely high stability of some siderophore-iron complexes, direct measurement can be challenging. In such cases, a competition assay with a chelator of known, lower iron affinity (like EDTA) is employed.

Principle: The siderophore and a competing ligand (e.g., EDTA) compete for a limited amount of Fe³⁺. By measuring the distribution of iron between the two chelators at equilibrium, the formation constant of the siderophore-iron complex can be calculated relative to the known constant of the competing ligand.

Detailed Methodology:

  • Equilibrium Setup: Prepare solutions containing known concentrations of the siderophore, the competing ligand (in excess), and ferric iron at a specific pH.

  • Analysis: After the system reaches equilibrium, the concentration of the iron complex of either the siderophore or the competing ligand is measured, often using spectrophotometry by observing the characteristic absorbance of one of the complexes.

  • Calculation: The formation constant of the siderophore-iron complex is calculated based on the known formation constant of the competing ligand-iron complex and the measured equilibrium concentrations of all species.

References

In Vivo Therapeutic Potential of Ferrocin B: A Comparative Analysis Against Standard Antipseudomonal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of Ferrocin B, an iron-containing cyclic decapeptide antibiotic, against established therapeutic alternatives for the treatment of Pseudomonas aeruginosa infections. Due to the limited publicly available in vivo data for this compound, this guide synthesizes the existing information and draws comparisons with well-characterized antibiotics, highlighting key areas for future research and development.

Executive Summary

This compound, produced by the bacterium Pseudomonas fluorescens YK-310, has demonstrated potent preclinical activity against P. aeruginosa.[1][2] Its unique structure as an iron-containing peptide suggests a potential mechanism of action linked to iron uptake, a critical pathway for bacterial survival. This guide compares the reported in vivo efficacy of this compound with that of standard-of-care antibiotics, including β-lactams, aminoglycosides, and fluoroquinolones, as well as newer combination agents. While this compound shows promise, a significant data gap exists regarding its pharmacokinetic profile, toxicity, and mechanism of resistance, all of which are crucial for further clinical development.

Comparative In Vivo Efficacy

The primary in vivo data for this compound comes from a mouse infection model, where it exhibited a half-effective dose (ED50) of 0.593 mg/kg against P. aeruginosa.[2] This indicates significant potency. The following table compares this limited data point with the general in vivo efficacy of other antipseudomonal agents.

Compound Class Reported In Vivo Efficacy (Animal Models) Commonly Studied Infection Models
This compound Iron-containing cyclic decapeptideED50: 0.593 mg/kg against P. aeruginosa in a mouse infection model.[2]Systemic infection (intraperitoneal)
Ceftolozane/Tazobactam Cephalosporin/β-lactamase inhibitorHigh efficacy in murine lung and thigh infection models against drug-resistant P. aeruginosa.Pneumonia, thigh infection
Ceftazidime/Avibactam Cephalosporin/β-lactamase inhibitorEffective in reducing bacterial burden in murine pneumonia and neutropenic thigh infection models.Pneumonia, thigh infection
Cefiderocol Siderophore CephalosporinDemonstrates potent efficacy in murine models of pneumonia and urinary tract infections caused by multidrug-resistant P. aeruginosa.Pneumonia, urinary tract infection
Ciprofloxacin FluoroquinoloneGenerally effective in various infection models, but resistance is a significant clinical issue.Sepsis, pneumonia, urinary tract infection
Tobramycin AminoglycosideEffective in reducing bacterial counts in lung infection models, often used in inhaled formulations for cystic fibrosis patients.Pneumonia, biofilm infections
Colistin PolymyxinConsidered a last-resort antibiotic; demonstrates efficacy in various models but is associated with significant nephrotoxicity.Sepsis, pneumonia

Experimental Protocols

Detailed experimental protocols for the in vivo validation of this compound are not extensively published. However, a standard murine model for systemic P. aeruginosa infection, likely similar to the one used to determine the ED50 of this compound, is described below.

Murine Model of Systemic P. aeruginosa Infection
  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A virulent strain of Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).

  • Infection:

    • Bacteria are grown to mid-logarithmic phase in a suitable broth medium (e.g., Luria-Bertani broth).

    • The bacterial culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to a specific concentration (e.g., 1 x 10^7 CFU/mL).

    • Mice are infected via intraperitoneal (IP) injection with a lethal or sub-lethal dose of the bacterial suspension.

  • Treatment:

    • This compound or a comparator antibiotic is administered at various doses at specific time points post-infection (e.g., 1 and 6 hours). The route of administration could be intravenous (IV), subcutaneous (SC), or IP.

  • Outcome Measurement:

    • The primary endpoint is typically survival over a defined period (e.g., 7 days).

    • The half-effective dose (ED50), the dose at which 50% of the treated animals survive, is calculated.

    • Secondary endpoints may include bacterial burden in organs such as the spleen, liver, and blood at specific time points.

Mechanism of Action and Signaling Pathways

The exact mechanism of action for this compound has not been fully elucidated. However, as an iron-containing peptide antibiotic, it is hypothesized to function as a siderophore. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across their cell membranes. This compound may act as a "Trojan horse," where the bacterium actively transports the antibiotic into the cell, believing it to be an iron source, leading to subsequent cell death.

Hypothesized Siderophore-Mediated Uptake of this compound

FerrocinB_Uptake cluster_extracellular Extracellular Space cluster_membrane P. aeruginosa Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Siderophore Receptor This compound->Receptor 1. Binding Transport Periplasmic Binding Protein Receptor->Transport 2. Translocation ABC Transporter ABC Transporter Transport->ABC Transporter 3. Transport Target Intracellular Target (e.g., DNA, Ribosomes) ABC Transporter->Target 4. Internalization Cell Death Bacterial Cell Death Target->Cell Death 5. Cytotoxicity

Caption: Hypothesized siderophore-mediated uptake of this compound in P. aeruginosa.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel antibiotic like this compound.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Studies cluster_analysis Data Analysis and Interpretation cluster_decision Go/No-Go Decision for Further Development A Dose-Range Finding Study (Toxicity Assessment) E Determine Maximum Tolerated Dose (MTD) A->E B Efficacy Study in Infection Model (e.g., Murine Sepsis) F Calculate ED50 and Assess Survival Benefit B->F C Pharmacokinetic (PK) Study (ADME) G Determine PK Parameters (Half-life, Cmax, AUC) C->G D Pharmacodynamic (PD) Study (Dose-Response) H Establish PK/PD Indices (e.g., AUC/MIC) D->H I Favorable Efficacy and Safety Profile? E->I F->I G->I H->I

Caption: Standard workflow for the in vivo validation of a new antibiotic.

Future Directions and Conclusion

This compound presents an intriguing profile as a potent antipseudomonal agent. However, its therapeutic potential cannot be fully realized without comprehensive in vivo studies. Key areas for future investigation include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as to establish the PK/PD indices that correlate with efficacy.

  • Toxicity Profile: A thorough toxicological evaluation is essential to determine the safety margin of this compound.

  • Spectrum of Activity: In vivo studies should be expanded to include a broader range of clinically relevant Gram-negative pathogens.

  • Mechanism of Resistance: Investigating the potential for resistance development to this compound is critical for predicting its long-term viability as a therapeutic agent.

References

The Synergistic Power of Iron-Binding Peptides: A Comparative Guide on Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic antimicrobial effects of iron-binding peptides, with a focus on bovine lactoferricin (B1576259) as a model, due to the limited availability of specific data on ferrocin B.

Researchers, scientists, and drug development professionals are increasingly exploring combination therapies to combat the rise of antibiotic resistance. This guide delves into the synergistic effects of iron-containing antimicrobial peptides when combined with conventional antibiotics. While specific research on the synergistic properties of this compound is scarce, we will use the extensively studied bovine lactoferricin (B-LFcin) as a representative example to illustrate the potential of this class of molecules. B-LFcin, like ferrocins, is a metal-binding peptide with potent antimicrobial properties.

Quantitative Analysis of Synergistic Activity

The synergy between B-LFcin and various antibiotics has been quantified using the fractional inhibitory concentration (FIC) index, a standard measure for assessing the combined effect of antimicrobial agents. A lower FIC index indicates a stronger synergistic interaction.

Target MicroorganismAntimicrobial Agent 1Antimicrobial Agent 2FIC Index RangeInterpretation
Pseudomonas aeruginosaBovine Lactoferricin (B-LFcin)Ciprofloxacin≤ 0.5Synergy
Pseudomonas aeruginosaBovine Lactoferricin (B-LFcin)Ceftazidime≤ 0.5Synergy
Pseudomonas aeruginosaBovine Lactoferricin (B-LFcin)Gentamicin> 0.5No Synergy
Staphylococcus aureusBovine Lactoferricin (B-LFcin)CiprofloxacinOften > 0.5Limited Synergy

Table 1: Summary of Fractional Inhibitory Concentration (FIC) indices for bovine lactoferricin in combination with various antibiotics against key bacterial pathogens.

Experimental Protocols

The assessment of synergistic antimicrobial activity relies on established in vitro methods. The following are detailed protocols for the checkerboard and time-kill assays, which are fundamental to generating the data presented above.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index and quantify the nature of the interaction between two antimicrobial agents.[1][2][3]

  • Preparation of Reagents:

    • Prepare stock solutions of Bovine Lactoferricin (B-LFcin) and the partner antibiotic in a suitable solvent.

    • Prepare intermediate solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) at four times the highest desired final concentration.

  • Plate Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the partner antibiotic horizontally across the columns.

    • Perform serial two-fold dilutions of B-LFcin vertically down the rows.

    • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in CAMHB.

    • Inoculate each well with the bacterial suspension. Include growth control (no antimicrobials) and sterility control (no bacteria) wells.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index using the formula: FIC Index = FIC of Agent A + FIC of Agent B, where FIC = MIC of agent in combination / MIC of agent alone.

    • Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4), or Antagonism (FICI > 4).[2][4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agents Prepare stock solutions of B-LFcin and Antibiotic plate_setup Set up 96-well plate with serial dilutions of both agents prep_agents->plate_setup prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each agent alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Curve Assay Protocol

Time-kill curve studies provide insights into the pharmacodynamics of antimicrobial combinations by evaluating the rate and extent of bacterial killing over time.

  • Preparation:

    • Determine the MIC of each antimicrobial agent individually against the test organism.

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Set up sterile culture tubes containing CAMHB with the antimicrobial agents alone and in combination at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC).

    • Include a growth control tube without any antimicrobial agent.

  • Inoculation and Sampling:

    • Inoculate each tube with the standardized bacterial suspension.

    • Incubate all tubes at 37°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Interpretation:

    • Plot the log10 CFU/mL versus time.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between antimicrobial peptides like B-LFcin and conventional antibiotics is often attributed to a multi-pronged attack on the bacterial cell. While the precise signaling pathways can vary, a general model of their combined action can be proposed.

Antimicrobial peptides primarily act on the bacterial membrane. Their cationic nature facilitates binding to the negatively charged components of the bacterial cell envelope, leading to membrane disruption. This disruption can occur through various models, such as the barrel-stave, toroidal pore, or carpet model. This initial membrane permeabilization is a key step in the synergistic effect.

The increased membrane permeability allows the conventional antibiotic to more easily enter the bacterial cell, reaching its intracellular target in higher concentrations. This is particularly effective for antibiotics that target intracellular processes such as DNA replication (e.g., fluoroquinolones), protein synthesis, or cell wall synthesis.

G cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets membrane Bacterial Membrane permeabilization Increased Membrane Permeability membrane->permeabilization dna DNA Replication permeabilization->dna Increased Access protein Protein Synthesis permeabilization->protein Increased Access cell_wall Cell Wall Synthesis permeabilization->cell_wall Increased Access synergy Synergistic Bacterial Killing dna->synergy Inhibition protein->synergy Inhibition cell_wall->synergy Inhibition b_lfcin Bovine Lactoferricin (B-LFcin) b_lfcin->membrane Disrupts antibiotic Conventional Antibiotic antibiotic->permeabilization Facilitated Entry

Mechanism of Synergistic Action

References

Safety Operating Guide

Prudent Disposal of Ferrocin B: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ferrocin B, an iron-containing cyclic decapeptide antibiotic. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of analogous organometallic compounds and hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective work clothing.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with an average face velocity of at least 100 feet per minute.[1] Avoid generating dust from solid forms of the compound.[2]

II. This compound Waste Classification

Given its nature as an antibiotic and an organometallic compound, this compound waste must be classified as hazardous.[3][4] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[3][4]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's waste management guidelines.

  • Sharps Waste: Any chemically contaminated sharps (e.g., needles, blades) must be disposed of in a labeled, puncture-proof sharps container.

Step 2: Container Management

  • All waste containers must be in good condition and compatible with the chemical waste.

  • Label each container with a hazardous waste tag that includes the full chemical name ("this compound"), concentration, and accumulation start date.

  • Keep containers securely closed at all times, except when adding waste.

Step 3: Decontamination of Empty Containers

  • Thoroughly empty all original this compound containers.

  • Triple rinse the empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple rinsing, deface or remove the original label before disposing of the container as non-hazardous laboratory glass or plastic waste, in accordance with institutional procedures.[5][6]

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

IV. Spill Management

In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, contain and clean up the spill.

  • For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid creating dust.[4]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

V. Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₁₀Fe
Molar Mass 186.04 g/mol [7]
Appearance Orange crystalline solid[8]
Odor Camphor-like[7][8]
Melting Point 172.5 °C (342.5 °F; 445.6 K)[7]
Boiling Point 249 °C (480 °F; 522 K)[7]
Solubility Insoluble in water; soluble in most organic solvents.[7]

VI. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the following diagram.

FerrocinB_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_decon Decontamination cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste Streams (Solid, Liquid, Sharps) classify->segregate collect Collect in Labeled, Sealed Containers segregate->collect empty_containers Empty Original Containers collect->empty_containers contact_ehs Contact EHS for Pickup collect->contact_ehs For Waste Containers rinse Triple Rinse Containers empty_containers->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Clean Container collect_rinsate->dispose_container dispose_container->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Ferrocin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

Given the antibiotic nature of Ferrocin B and the potential for cytotoxic effects associated with related organometallic compounds, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Disposable gown- Chemical splash goggles- Face shield- N95 or higher-rated respirator (if not in a fume hood)
Solution Preparation - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles- Face shield- Work within a certified chemical fume hood
In Vitro / In Vivo Handling - Nitrile gloves- Lab coat- Safety glasses with side shields
Spill Cleanup - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles- Face shield- N95 or higher-rated respirator
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields

Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Storage: Store this compound in a designated, well-ventilated, and access-controlled area. Keep it in a tightly sealed container, protected from light and moisture. For long-term stability, refrigeration or freezing may be required, depending on the manufacturer's recommendations for similar peptide antibiotics.

Handling and Preparation of Solutions
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control potential airborne particles.

  • Weighing: Use a dedicated analytical balance. Tare the weigh boat before adding the compound. Handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the solid to avoid splashing. Use appropriate solvents as determined by the experimental protocol.

Experimental Use
  • Containment: For cell culture or other in vitro work, perform manipulations within a biological safety cabinet to maintain sterility and containment.

  • Animal Studies: For in vivo studies, adhere to all institutional guidelines for animal care and use. Administer the compound using appropriate techniques to minimize aerosol generation.

Decontamination and Cleaning
  • Surfaces: Decontaminate all work surfaces with an appropriate disinfectant or cleaning agent after each use.

  • Equipment: Reusable equipment should be thoroughly cleaned and decontaminated. This may involve soaking in a decontaminating solution followed by standard washing procedures.

Waste Disposal
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of chemical and biological waste.

Experimental Protocol: General Guidelines for In Vitro Antibacterial Assay

While a specific protocol for this compound is not available, the following provides a general methodology for testing the antibacterial activity of a novel peptide antibiotic.

  • Bacterial Strains: Obtain the desired Gram-negative bacterial strains (e.g., Pseudomonas aeruginosa) from a reputable supplier.

  • Culture Media: Prepare appropriate liquid and solid culture media (e.g., Mueller-Hinton broth and agar).

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into the broth.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

    • In a 96-well microtiter plate, add a fixed volume of the bacterial inoculum to each well.

    • Add the serially diluted this compound solutions to the wells.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing the Workflow

To ensure a clear understanding of the handling process, the following diagram illustrates the logical workflow for working with this compound.

FerrocinB_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Store Appropriately Weighing Weighing (in Fume Hood) Storage->Weighing Retrieve for Use Dissolving Solution Preparation Weighing->Dissolving Prepare Solutions InVitro In Vitro Assays Dissolving->InVitro InVivo In Vivo Studies Dissolving->InVivo Decontamination Decontamination of Surfaces & Equipment InVitro->Decontamination InVivo->Decontamination Waste_Collection Waste Segregation & Collection Decontamination->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal

Caption: Logical workflow for handling this compound from receipt to disposal.

By adhering to these guidelines, researchers can safely handle this compound and other potent peptide antibiotics, ensuring both personal safety and the integrity of their research. This proactive approach to laboratory safety builds a foundation of trust and reliability in the pursuit of scientific advancement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.